Diethyl spiro[3.3]heptane-2,6-dicarboxylate
描述
属性
IUPAC Name |
diethyl spiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWXXQQMIJNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564076 | |
| Record name | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132616-34-3 | |
| Record name | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl spiro[3.3]heptane-2,6-dicarboxylate CAS number and properties
CAS Number: 132616-34-3
This technical guide provides an in-depth overview of Diethyl spiro[3.3]heptane-2,6-dicarboxylate, a key building block in contemporary drug discovery and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132616-34-3 | [2] |
| Molecular Formula | C13H20O4 | [2] |
| Molecular Weight | 240.299 g/mol | [2] |
| Physical Form | Liquid | |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator |
Table 2: Properties of Related Spiro[3.3]heptane Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | 184.19 | 230-235 | 417.8 (predicted) |
| Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | C11H16O4 | 212.25 | - | - |
Safety Information:
The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from the synthesis of related compounds, such as the condensation of a malonic ester with a suitable dielectrophile. The synthesis of the parent spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid, typically involves the reaction of dimethyl malonate and pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation.[3] Esterification of the resulting dicarboxylic acid with ethanol under acidic conditions would yield the desired diethyl ester.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis pathway.
Applications in Drug Discovery: PROTACs
This compound and its derivatives are crucial components in the design of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The spiro[3.3]heptane moiety serves as a rigid linker, connecting a ligand that binds to an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau) with a ligand that binds to the protein targeted for degradation.[1][4][7][8]
The Ubiquitin-Proteasome System and PROTAC Mechanism:
The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. E3 ubiquitin ligases are key enzymes that recognize specific substrate proteins and catalyze the attachment of ubiquitin chains, marking them for degradation by the proteasome.
PROTACs facilitate the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation.
The rigid nature of the spiro[3.3]heptane linker is advantageous in orienting the E3 ligase and the target protein for efficient ubiquitination. Its three-dimensional structure allows for the exploration of chemical space beyond traditional flat, aromatic linkers, potentially leading to improved potency and selectivity of the resulting PROTACs. The use of such scaffolds is a key strategy in the "escape from flatland" approach in modern drug design, aiming to develop drug candidates with improved physicochemical properties.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid from Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide for the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid from its corresponding diethyl ester. This conversion is a critical step in the preparation of various spirocyclic compounds utilized as building blocks in medicinal chemistry and materials science. The procedure outlined is a standard saponification (alkaline hydrolysis) reaction, a fundamental transformation in organic synthesis.
Reaction Principle
The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid from diethyl spiro[3.3]heptane-2,6-dicarboxylate is achieved through base-catalyzed hydrolysis, commonly known as saponification. In this reaction, the ester groups of the starting material are cleaved by a hydroxide source, typically sodium hydroxide or potassium hydroxide, in a suitable solvent system like a mixture of alcohol and water. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the resulting carboxylate salt yields the desired dicarboxylic acid.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the saponification of this compound. Please note that reaction conditions may be optimized for specific laboratory setups and scales.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1 equivalent | Starting material. |
| Sodium Hydroxide (NaOH) | 2.2 - 3.0 equivalents | An excess of base is used to ensure complete hydrolysis. |
| Solvents | ||
| Methanol (MeOH) or Ethanol (EtOH) | Varies | Used to dissolve the ester. |
| Water (H₂O) | Varies | Used to dissolve the sodium hydroxide. |
| Reaction Conditions | ||
| Temperature | Reflux (typically 65-80 °C) | Heating accelerates the rate of hydrolysis. |
| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up Reagents | ||
| Hydrochloric Acid (HCl) | To pH 1-2 | For acidification of the carboxylate salt. |
| Yield | ||
| Isolated Yield | > 95% | Typically high to quantitative. |
Detailed Experimental Protocol
This protocol is a general guideline for the saponification of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol or ethanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide in water. Carefully add the aqueous NaOH solution to the stirred solution of the diethyl ester in the round-bottom flask.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 2-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate of spiro[3.3]heptane-2,6-dicarboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude spiro[3.3]heptane-2,6-dicarboxylic acid as a white solid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) can be performed.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid from its diethyl ester.
Caption: Experimental workflow for the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.
An In-depth Technical Guide on the Chemical and Thermal Stability of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a unique non-aromatic building block gaining traction in medicinal chemistry and materials science. Its rigid, three-dimensional spirocyclic core offers an alternative to traditional aromatic structures, potentially conferring advantageous physicochemical properties to novel compounds.[1][2][3] This technical guide provides a comprehensive overview of the anticipated chemical and thermal stability of this compound, based on its structural characteristics and general principles of ester chemistry. It details the experimental protocols necessary for a thorough stability assessment and presents hypothetical data to illustrate expected outcomes.
Introduction
The spiro[3.3]heptane scaffold is characterized by two cyclobutane rings fused at a central quaternary carbon, resulting in a rigid and structurally complex three-dimensional geometry.[3] this compound, a key derivative, serves as a synthetic precursor to spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid).[1] The incorporation of this spirocyclic moiety into larger molecules, such as polymers or metal-organic frameworks (MOFs), has been suggested to enhance thermal stability due to its rigid nature.[1][4] However, the presence of two ethyl ester functional groups introduces potential vulnerabilities to chemical degradation, primarily through hydrolysis. Understanding the stability profile of this molecule is therefore critical for its application in drug development and materials science, where shelf-life and resistance to degradation under various conditions are paramount.
Chemical Stability
The primary pathway for the chemical degradation of this compound is expected to be hydrolysis of the ester linkages. This reaction, which can be catalyzed by acid or base, results in the formation of ethanol and the corresponding mono- or di-carboxylic acid.
Hydrolytic Degradation Pathways
Ester hydrolysis is a well-understood process that can proceed through different mechanisms depending on the pH of the environment.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and ethanol.
The rigid spiro[3.3]heptane core may introduce steric hindrance around the ester groups, potentially influencing the rate of hydrolysis compared to more flexible aliphatic esters.[5][6]
Experimental Protocol for Hydrolytic Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to quantitatively assess hydrolytic stability.
Objective: To determine the rate of degradation of this compound under various pH conditions and temperatures.
Materials and Equipment:
-
This compound (purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate, acetate, and borate buffers (various pH values, e.g., 2, 5, 7, 9, 12)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Constant temperature chambers or water baths
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Reaction Solutions: For each pH condition, add a small aliquot of the stock solution to a pre-heated buffer solution to achieve a final concentration of approximately 50 µg/mL. The use of a co-solvent like acetonitrile should be minimized (e.g., <5% v/v) to avoid affecting the reaction kinetics.
-
Incubation: Place the reaction solutions in constant temperature chambers set at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each reaction solution. Quench the reaction by neutralizing the sample or diluting it in the mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC. The mobile phase could consist of a gradient of acetonitrile and water. Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.
-
Data Analysis: Plot the natural logarithm of the peak area of this compound against time for each condition. The slope of the line will give the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Hypothetical Hydrolytic Stability Data
The following table summarizes the expected outcomes from the hydrolytic stability studies. It is anticipated that the compound will be most stable at neutral to slightly acidic pH and will degrade more rapidly at alkaline pH.
| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 2 | 60 | 1.5 x 10⁻³ | 462 |
| 5 | 60 | 8.0 x 10⁻⁴ | 866 |
| 7 | 60 | 2.5 x 10⁻³ | 277 |
| 9 | 60 | 9.8 x 10⁻² | 7.1 |
| 12 | 60 | 4.2 x 10⁻¹ | 1.7 |
Thermal Stability
The thermal stability of this compound is a measure of its resistance to decomposition at elevated temperatures. The rigid spirocyclic core is expected to contribute positively to the thermal stability of the molecule.
Thermal Decomposition
Thermal decomposition would likely involve the breakdown of the ester functional groups and potentially the cyclobutane rings at higher temperatures. The initial stages of decomposition might involve the elimination of ethene and the formation of the corresponding carboxylic acid, followed by decarboxylation at higher temperatures.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate thermal stability.
3.2.1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize the mass loss profile.
Materials and Equipment:
-
This compound
-
TGA instrument
-
Inert gas (e.g., nitrogen or argon)
-
Oxidative gas (e.g., air)
-
Sample pans (e.g., aluminum or platinum)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent premature oxidation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (T_onset) and the temperatures of maximum rates of weight loss (from the derivative of the TGA curve).
3.2.2. Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.
Materials and Equipment:
-
This compound
-
DSC instrument
-
Inert gas (e.g., nitrogen)
-
Sample pans and lids (e.g., aluminum)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.
-
Heating Program: Heat the sample from a low temperature (e.g., -20°C) to a temperature beyond its expected decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and integrate the peak areas to calculate enthalpy changes.
Hypothetical Thermal Analysis Data
The following table presents plausible data that could be obtained from TGA and DSC analyses of this compound.
| Analysis Technique | Parameter | Hypothetical Value | Interpretation |
| TGA | Onset of Decomposition (T_onset) | ~220°C | The temperature at which significant thermal degradation begins. |
| TGA | Temperature of 5% Weight Loss (T₅%) | ~235°C | A common metric for comparing thermal stability. |
| DSC | Melting Point (T_m) | ~45-50°C | Expected for a small organic molecule. |
| DSC | Boiling Point (T_b) | ~300°C (extrapolated) | The compound may decompose before boiling at atmospheric pressure. |
| DSC | Decomposition Exotherm | >250°C | Indicates that the decomposition process is exothermic. |
Summary and Conclusions
While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the expected stability profile and the necessary experimental framework for its determination.
-
Chemical Stability: The molecule is susceptible to hydrolysis, particularly under basic conditions. Its stability is expected to be greatest in the neutral to slightly acidic pH range. The steric hindrance provided by the spiro[3.3]heptane core may offer some protection against hydrolysis compared to linear diesters.
-
Thermal Stability: The rigid spirocyclic structure is anticipated to confer good thermal stability, with decomposition likely commencing above 200°C.
For drug development and materials science applications, a thorough evaluation of the hydrolytic and thermal stability of this compound, following the protocols detailed herein, is essential. This will ensure the integrity and performance of the final product throughout its intended lifecycle. The spiro[3.3]heptane core remains a promising scaffold for creating novel, stable, and three-dimensional chemical entities.[2][3]
References
Spectroscopic and Synthetic Insights into Diethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a rigid, non-aromatic scaffold that has garnered interest in medicinal chemistry and materials science. Its unique three-dimensional structure, arising from the spirocyclic fusion of two cyclobutane rings, offers a distinct conformational profile compared to traditional aromatic or linear linkers. This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound, aimed at facilitating its application in research and development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of spiro[3.3]heptane systems are known to be complex due to the puckered nature of the cyclobutane rings. This conformational rigidity leads to distinct chemical environments for the protons and carbons within the structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.8 - 3.2 | Multiplet | 2H | -CH (COOEt) |
| ~2.0 - 2.5 | Multiplet | 8H | Ring CH₂ |
| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O |
| ~60 | -O-CH₂ -CH₃ |
| ~40 | Spiro C |
| ~35 | -CH (COOEt) |
| ~30 | Ring C H₂ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 240.13 | [M]⁺ (Molecular Ion) |
| 195.11 | [M - OEt]⁺ |
| 167.08 | [M - COOEt]⁺ |
Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not available. However, a general synthetic strategy can be outlined based on the synthesis of the parent compound, spiro[3.3]heptane-2,6-dicarboxylic acid.
Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
The synthesis of the dicarboxylic acid precursor typically involves the condensation of a malonic ester with a suitable cyclobutane precursor, followed by hydrolysis and decarboxylation.
Proposed Esterification to this compound
The conversion of the dicarboxylic acid to the corresponding diethyl ester can be achieved through standard esterification methods, such as Fischer esterification.
Disclaimer: The spectroscopic data presented in this document is predicted based on the chemical structure and data from related compounds. It is intended for informational purposes only and should be confirmed by experimental analysis. Similarly, the outlined synthetic protocol is a general suggestion and may require optimization.
Experimental Workflow
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Synthetic and analytical workflow.
Technical Guide: Solubility and Application of Diethyl spiro[3.3]heptane-2,6-dicarboxylate in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a spirocyclic compound featuring a rigid three-dimensional structure. This unique architecture is of growing interest in medicinal chemistry and materials science.[1] The spiro core imparts conformational rigidity, which can be advantageous in the design of novel therapeutics by allowing for precise spatial orientation of functional groups for optimal interaction with biological targets.[1] Furthermore, its use as a building block in the synthesis of complex organic molecules and polymers is well-recognized.[2] This guide provides an in-depth overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and illustrates its application in a typical drug discovery workflow.
Solubility Profile
Data on Solubility
The following table summarizes the available solubility information for this compound. Researchers requiring precise solubility values for their specific applications are advised to determine these experimentally using the protocol outlined in Section 3.0.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | High[2] | Data not available in literature |
| Chlorobenzene | C₆H₅Cl | Nonpolar | Higher than methyl derivative[2] | Data not available in literature |
| Ethanol | C₂H₅OH | Polar Protic | Data not available in literature | Data not available in literature |
| Methanol | CH₃OH | Polar Protic | Data not available in literature | Data not available in literature |
| Acetone | C₃H₆O | Polar Aprotic | Data not available in literature | Data not available in literature |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available in literature | Data not available in literature |
| Toluene | C₇H₈ | Nonpolar | Data not available in literature | Data not available in literature |
| Hexane | C₆H₁₄ | Nonpolar | Data not available in literature | Data not available in literature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available in literature | Data not available in literature |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available in literature | Data not available in literature |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of an undissolved phase of the solute.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Immediately filter the collected supernatant using a chemically compatible syringe filter to remove any undissolved micro-droplets.
-
Accurately dilute the filtered, saturated solution with the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Application Workflow in Drug Discovery
The rigid spirocyclic scaffold of this compound makes it a valuable building block in drug discovery. It allows for the exploration of chemical space in three dimensions, which can lead to improved potency, selectivity, and pharmacokinetic properties. The following diagram illustrates a typical workflow where such a scaffold is utilized.
Caption: Workflow for utilizing a spirocyclic scaffold in drug discovery.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry, largely due to its rigid spirocyclic core. While detailed quantitative solubility data is sparse in the public domain, its general affinity for nonpolar organic solvents is noted. For applications requiring precise solubility values, experimental determination is essential, and the provided shake-flask protocol offers a robust methodology. The strategic incorporation of this and similar spirocyclic scaffolds continues to be a promising avenue for the development of novel therapeutics and advanced materials.
References
The Rising Potential of Non-Aromatic Linkers: A Technical Guide to Diethyl Spiro[3.3]heptane-2,6-dicarboxylate in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The field of Metal-Organic Frameworks (MOFs) is continually expanding, driven by the quest for novel materials with tailored properties for a myriad of applications, including gas storage, catalysis, and notably, drug delivery. While aromatic linkers have traditionally dominated MOF synthesis, there is a growing interest in non-aromatic linkers that can impart unique structural and functional characteristics to the resulting frameworks. This technical guide focuses on a promising non-aromatic linker, diethyl spiro[3.3]heptane-2,6-dicarboxylate, and its derived dicarboxylic acid, exploring its role in the synthesis of novel MOFs and its potential implications for the pharmaceutical and drug development sectors.
Introduction to Spiro[3.3]heptane-based Linkers
This compound is a non-aromatic, rigid, and chiral dicarboxylate linker. Its spirocyclic core, consisting of two fused cyclobutane rings, provides a well-defined three-dimensional structure. This rigidity and chirality are key attributes that make it an attractive building block for the construction of homochiral MOFs. The absence of aromatic rings can also lead to different host-guest interactions and potentially improved biocompatibility for drug delivery applications.
The diester is typically hydrolyzed to its corresponding dicarboxylic acid, spiro[3.3]heptane-2,6-dicarboxylic acid, prior to its use in MOF synthesis. This dicarboxylic acid serves as the organic strut that connects metal-based secondary building units (SBUs) to form the porous framework.
Synthesis and Characterization of a Homochiral MOF: WIG-5
A notable example of a MOF constructed using this linker is the homochiral framework named WIG-5 .[1] This MOF is synthesized using the enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and zinc nitrate.
Structural and Porosity Data
The resulting framework, Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate, exhibits a distorted MOF-5-like structure.[2][3] The calculated porosity of WIG-5 reveals a complex three-dimensional pore channel system. The largest free sphere diameter that can diffuse through the pores is estimated to be 1.67 Å.[1]
| Property | Value | Reference |
| Formula | Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate | [1] |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| Underlying Network Topology | pcu (primitive cubic) | [3] |
| Calculated Largest Free Sphere Diameter | 1.67 Å | [1] |
| Calculated Helium Void Fraction | 0.54 | [1] |
| Calculated Surface Area | 1680 m²/g | [1] |
Experimental Protocols
Synthesis of Racemic Spiro[3.3]heptane-2,6-dicarboxylic Acid
The synthesis of the linker begins with the preparation of the racemic dicarboxylic acid. A common method involves the condensation of dimethyl malonate and pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation.[1]
Chiral Separation of Spiro[3.3]heptane-2,6-dicarboxylic Acid
To obtain the enantiopure linker required for the synthesis of homochiral MOFs like WIG-5, the racemic mixture of the dicarboxylic acid is subjected to chiral separation. This is typically achieved through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]
Solvothermal Synthesis of WIG-5
The homochiral MOF, WIG-5, is synthesized via a solvothermal reaction.[3]
Materials:
-
(R)-spiro[3.3]heptane-2,6-dicarboxylic acid
-
Zinc nitrate hexahydrate
-
Dimethylformamide (DMF)
Procedure:
-
A solution of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid in DMF is prepared.
-
A solution of zinc nitrate hexahydrate in DMF is prepared.
-
The two solutions are combined in a reaction vessel.
-
The vessel is sealed and heated in an oven at a specific temperature for a designated period to allow for crystal formation.
-
After cooling, the resulting crystals of WIG-5 are collected, washed with fresh solvent, and dried.
Potential Applications in Drug Development
The unique characteristics of MOFs constructed from this compound, such as chirality and the absence of aromaticity, open up promising avenues for applications in the pharmaceutical industry.
Enantioselective Separation of Chiral Drugs
The majority of pharmaceuticals are chiral molecules, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[4] Homochiral MOFs, like WIG-5, possess chiral pores and channels that can be utilized for the enantioselective separation of racemic drug mixtures.[5][6][7] This offers a potential alternative to conventional chiral chromatography. The rigid and well-defined chiral environment within the MOF can lead to differential interactions with the enantiomers of a drug molecule, enabling their separation.
Drug Delivery
The porous nature of MOFs makes them excellent candidates for drug delivery systems.[8][9] The use of a non-aromatic linker like spiro[3.3]heptane-2,6-dicarboxylic acid may offer advantages in terms of biocompatibility and biodegradability compared to some aromatic linkers. The tunable pore size and functionality of such MOFs could allow for the encapsulation and controlled release of therapeutic agents. Furthermore, the chiral nature of the framework could be exploited for stereoselective drug loading and release.
Visualizing the Synthesis and Application Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Metal-Organic Frameworks for Enantioselective Separation of Chiral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks in chiral separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Organic Frameworks (MOFs) for Chiral Separation and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[3.3]heptane Core: A Saturated Bioisostere for Benzene in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a phenyl ring with a saturated bioisostere is a powerful tactic in modern medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among the emerging three-dimensional scaffolds, the spiro[3.3]heptane core has garnered significant attention as a promising saturated bioisostere for benzene. Its rigid, non-planar structure offers an escape from the "flatland" of aromatic rings, often leading to improved aqueous solubility, metabolic stability, and novel intellectual property. This technical guide provides a comprehensive overview of the spiro[3.3]heptane core, including its comparative physicochemical properties versus benzene, detailed experimental protocols for its synthesis and evaluation, and its application in the redesign of established drugs.
Physicochemical and ADME Properties: A Comparative Analysis
The substitution of a benzene ring with a spiro[3.3]heptane core can significantly modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. The following tables summarize the key quantitative data comparing benzene-containing compounds with their spiro[3.3]heptane-based analogs.
Table 1: Comparison of Physicochemical Properties
| Property | Benzene Analog | Spiro[3.3]heptane Analog | Key Observation |
| Calculated logP (cLogP) | Higher | Generally Lower | Replacement of the aromatic ring with the saturated spirocycle reduces lipophilicity. |
| Aqueous Solubility | Lower | Often Higher | The three-dimensional and less lipophilic nature of the spiro[3.3]heptane core can disrupt crystal packing and improve solvation. |
| Molecular Weight | Lower | Higher | The addition of saturated carbons increases the overall molecular weight. |
| Fraction of sp3 Carbons (Fsp3) | Lower | Higher | Significantly increases the three-dimensional character of the molecule. |
Table 2: Comparison of In Vitro ADME Properties
| Property | Benzene Analog | Spiro[3.3]heptane Analog | Key Observation |
| Metabolic Stability (Liver Microsomes) | Variable | Often Improved | The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can lead to greater metabolic stability.[1] |
| Plasma Protein Binding | Generally Higher | Can be Lower | Reduced lipophilicity can lead to decreased binding to plasma proteins like albumin. |
| Permeability (e.g., PAMPA) | Good | Generally Good | Despite increased polarity, the rigid scaffold can still allow for efficient membrane permeation. |
Case Studies in Drug Design
The utility of the spiro[3.3]heptane core as a benzene bioisostere has been demonstrated in the redesign of several approved drugs.
Sonidegib (Hedgehog Pathway Inhibitor)
Sonidegib is an anticancer agent that inhibits the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[2] Replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with retained biological activity.[1]
Vorinostat (Histone Deacetylase Inhibitor)
Vorinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma.[3][4][5] The phenyl ring of Vorinostat was replaced with a spiro[3.3]heptane scaffold, yielding a patent-free analog with high potency.[1]
Benzocaine (Sodium Channel Blocker)
Benzocaine is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve membranes.[1] A spiro[3.3]heptane-containing analog of benzocaine was synthesized and demonstrated significant antinociceptive activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel spiro[3.3]heptane-containing compounds.
General Experimental Workflow
Synthesis of Spiro[3.3]heptane Derivatives
General Procedure for the Synthesis of Spiro[3.3]heptanones via [2+2] Cycloaddition:
This protocol is adapted from a general method for the synthesis of spiro[3.3]heptanones.[6][7]
-
To a solution of the corresponding alkene (1.0 equiv.) and N,N-dimethylacetamide (1.2 equiv.) in 1,2-dichloroethane, add collidine (1.2 equiv.).
-
Cool the mixture to 0 °C and add triflic anhydride (1.2 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Synthesis of Spiro[3.3]heptane-2-carboxylic acid:
This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor.[3]
-
Place crude spiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus to monitor gas evolution.
-
Heat the material to 220 °C for 30 minutes.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature to yield spiro[3.3]heptane-2-carboxylic acid.
Determination of Lipophilicity (logP) by Shake-Flask Method
This is a standard protocol for determining the octanol-water partition coefficient.[8][9][10]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a mixture of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 that has been pre-saturated with the other phase.
-
Add a small aliquot of the test compound stock solution to a vial containing a known ratio of pre-saturated 1-octanol and PBS. The final concentration of the test compound should be low enough to ensure it remains in solution in both phases.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the 1-octanol and the PBS layers.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the PBS phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method for assessing the metabolic stability of a compound.[11][12][13][14]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubate the reaction mixture at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration e.g., 1 mM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile) and an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot. The intrinsic clearance (CLint) can then be derived from the half-life.
Conclusion
The spiro[3.3]heptane core represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal for lead optimization. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive saturated bioisostere for the ubiquitous benzene ring. By offering improvements in solubility and metabolic stability while maintaining or even enhancing biological activity, the strategic incorporation of the spiro[3.3]heptane scaffold can accelerate the development of safer and more effective drug candidates. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel spiro[3.3]heptane-based molecules, empowering researchers to explore this exciting area of chemical space.
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Conversion of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate to its Dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrolysis of diethyl spiro[3.3]heptane-2,6-dicarboxylate to its corresponding dicarboxylic acid, a key building block in medicinal chemistry and materials science. This document details the experimental protocol for this conversion, presents the relevant chemical data in a structured format, and includes a workflow diagram for clarity.
Core Concepts and Reaction Pathway
The hydrolysis of this compound is a fundamental organic transformation that involves the cleavage of the ester functional groups to yield the corresponding carboxylic acids. This reaction, also known as saponification when carried out under basic conditions, is a crucial step in the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid. The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it a valuable component in the design of novel therapeutic agents and functional materials.
The overall transformation can be represented by the following signaling pathway:
Caption: Signaling pathway for the hydrolysis of this compound.
Experimental Protocol
The following protocol is adapted from a reported synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid involving a hydrolysis step of a related diester.[1]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Deionized Water (H₂O)
-
5 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Saponification:
-
Work-up and Extraction:
-
After the reaction is complete, cool the resulting oil to room temperature.[1]
-
Add 5 mL of water and extract the aqueous phase three times with 100 mL of diethyl ether.[1]
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous oil.[1]
-
-
Acidification and Isolation:
-
Purification:
Experimental Workflow
The logical progression of the experimental procedure is outlined in the following workflow diagram:
Caption: Experimental workflow for the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Mixture of ethyl and pentyl esters | [1] |
| Hydrolysis Reagent | Potassium Hydroxide (KOH) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 72 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Acidification Agent | 5 M Hydrochloric Acid (HCl) | [1] |
| Final Product | Spiro[3.3]heptane-2,6-dicarboxylic acid | [1] |
| Overall Yield | 18% | [1] |
| Melting Point | 207–209 °C (literature: 212 °C) | [1] |
This guide provides a comprehensive overview for the hydrolysis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedure as necessary for their specific experimental context.
References
An In-depth Technical Guide to Derivatives and Analogues of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, derivatives, and therapeutic potential of compounds based on the Diethyl spiro[3.3]heptane-2,6-dicarboxylate core. This unique spirocyclic scaffold has emerged as a promising building block in medicinal chemistry, particularly as a non-aromatic bioisostere for the phenyl ring, offering a pathway to novel, three-dimensional drug candidates with potentially improved physicochemical properties.
Core Structure and Physicochemical Properties
This compound is a diester derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid. The spiro[3.3]heptane core consists of two fused cyclobutane rings sharing a single carbon atom, resulting in a rigid, three-dimensional structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.29 g/mol |
| CAS Number | 132616-34-3 |
| Physical Form | Liquid |
| Purity (typical) | ≥97% |
| Storage | Refrigerator |
Synthesis of the Core and its Derivatives
The synthesis of this compound originates from the preparation of its parent dicarboxylic acid, Fecht's acid.
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
This procedure is adapted from a modified literature method.
Materials:
-
Sodium metal
-
n-Pentanol
-
Diethyl malonate
-
Pentaerythrityl tetrabromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Sodium Pentyloxide: Under a nitrogen atmosphere, add sodium metal (25 mmol) to n-pentanol (25 mL). Stir the mixture with gentle heating (55-60 °C) until the majority of the sodium has reacted.
-
Malonic Ester Addition: To the sodium pentyloxide solution, add diethyl malonate (24.9 mmol).
-
Cyclization: Add pentaerythrityl tetrabromide (6.25 mmol) to the reaction mixture and heat at reflux for 24 hours.
-
Work-up and Extraction: After cooling, remove the excess pentanol via azeotropic distillation with water. Extract the aqueous residue with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield a viscous oil containing a mixture of ethyl and pentyl esters of the spirocyclic tetracarboxylate.
-
Saponification: Dissolve the oil in ethanol (40 mL) and add KOH (80 mmol). Seal the mixture and stir at room temperature for 72 hours.
-
Isolation of the Tetracarboxylate Salt: Isolate the resulting yellow solid by vacuum filtration and wash with a small amount of ethanol.
-
Decarboxylation: Suspend the potassium salt in water and acidify with concentrated HCl to a pH of 1. Heat the mixture at reflux for 24 hours.
-
Final Product Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the crude product. Recrystallize the solid from water to obtain pure spiro[3.3]heptane-2,6-dicarboxylic acid.
Experimental Protocol: Synthesis of this compound
This is a general procedure for Fischer esterification, adapted for this specific substrate.
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Toluene
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent), absolute ethanol (excess, e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Derivatives and Analogues in Drug Discovery
The spiro[3.3]heptane scaffold has been successfully employed as a bioisosteric replacement for the phenyl ring in several bioactive molecules. This strategy aims to improve physicochemical properties and explore new chemical space for patent-free analogues.[1]
Analogues of FDA-Approved Drugs
Researchers have synthesized spiro[3.3]heptane-containing analogues of Sonidegib, Vorinostat, and Benzocaine.[2]
The general workflow for the synthesis of these analogues involves the functionalization of the spiro[3.3]heptane core, followed by coupling with the appropriate pharmacophoric fragments of the parent drugs.
Caption: General workflow for synthesizing drug analogues.
Quantitative Data of Spiro[3.3]heptane Analogues
The following tables summarize the available quantitative data for the spiro[3.3]heptane analogues of Sonidegib and Vorinostat.
Table 1: Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogues [2]
| Compound | clogP | logD | Metabolic Stability (t₁/₂ min) |
| Sonidegib | 6.8 | ≥ 3.5 | 93 |
| trans-Spiro-analogue | 6.0 | ≥ 3.5 | 47 |
| cis-Spiro-analogue | 6.0 | ≥ 3.5 | 11 |
Table 2: Biological Activity of Sonidegib and its Spiro[3.3]heptane Analogues [2]
| Compound | Hedgehog Pathway Inhibition IC₅₀ (µM) |
| Sonidegib | 0.0015 |
| trans-Spiro-analogue | 0.48 |
| cis-Spiro-analogue | 0.24 |
Table 3: Cytotoxic and Cytostatic Activity of Vorinostat and its Spiro[3.3]heptane Analogues in HepG2 Cells [2]
| Compound | Activity |
| Vorinostat | Exhibits cytotoxic and cytostatic activity |
| Spiro-analogue 1 | Similar cytotoxic and cytostatic activity to Vorinostat at 50 µM |
| Spiro-analogue 2 | Similar cytotoxic and cytostatic activity to Vorinostat at 50 µM |
Signaling Pathways
As direct signaling pathway data for the spiro[3.3]heptane analogues is limited, the pathways of the parent drugs are presented as the basis for their mechanism of action.
Hedgehog Signaling Pathway (Target of Sonidegib)
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and is aberrantly activated in some cancers. Sonidegib inhibits the Smoothened (SMO) protein, a key component of this pathway.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the preparation of spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, through a condensation-hydrolysis-decarboxylation sequence. This is followed by a Fischer esterification to yield the target diethyl ester. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Spiro[3.3]heptane scaffolds have garnered significant interest in drug discovery as bioisosteres for phenyl rings, offering a rigid, three-dimensional structure that can improve physicochemical properties of drug candidates. This compound serves as a key intermediate for the elaboration of more complex spirocyclic molecules. This protocol details a reliable and scalable synthesis route to this important compound.
Experimental Protocols
Part 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
This procedure is adapted from the classical synthesis of Fecht's acid.[1] It involves the condensation of diethyl malonate with pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation of the resulting tetraester intermediate.
Materials:
-
Diethyl malonate
-
Pentaerythrityl tetrabromide
-
Sodium metal
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. Following the addition, introduce pentaerythrityl tetrabromide portion-wise. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Tetraester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate.
-
Hydrolysis: The crude tetraester is dissolved in ethanol, and a solution of potassium hydroxide in water is added. The mixture is stirred at room temperature for 72 hours to ensure complete saponification.[2]
-
Decarboxylation and Isolation of Diacid: The ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the crude dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Part 2: Synthesis of this compound
This part of the protocol utilizes a Fischer esterification reaction to convert the dicarboxylic acid into its corresponding diethyl ester.[3][4][5][6]
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Absolute ethanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend spiro[3.3]heptane-2,6-dicarboxylic acid in a mixture of absolute ethanol and toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting diacid is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl ester. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Part 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid | |
| Reactant | Quantity (molar equivalent) |
| Diethyl malonate | 4.0 eq |
| Pentaerythrityl tetrabromide | 1.0 eq |
| Sodium | 4.0 eq |
| Potassium hydroxide | 8.0 eq |
| Reaction Conditions | |
| Condensation Temperature | Reflux |
| Hydrolysis Temperature | Room Temperature |
| Product | Spiro[3.3]heptane-2,6-dicarboxylic acid |
| Part 2: Synthesis of this compound | |
| Reactant | Quantity (molar equivalent) |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | 1.0 eq |
| Absolute ethanol | Excess (as solvent) |
| Concentrated H₂SO₄ | Catalytic amount |
| Reaction Conditions | |
| Temperature | Reflux |
| Product | This compound |
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01542G [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Solvothermal Synthesis of a Chiral Metal-Organic Framework using Spiro[3.3]heptane-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery. The use of aliphatic spirocyclic dicarboxylates as organic linkers is a promising strategy for creating MOFs with unique properties.[1][2] Diethyl spiro[3.3]heptane-2,6-dicarboxylate, upon hydrolysis to its corresponding dicarboxylic acid, offers a rigid yet three-dimensional building block for the construction of novel MOFs. The spirocyclic nature of this linker can lead to the formation of chiral frameworks with potential for enantioselective applications.[3] This document provides a detailed protocol for the solvothermal synthesis of a chiral MOF, designated as WIG-5, using (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and zinc nitrate.
Potential Applications in Drug Development and Beyond
The unique structural features of MOFs synthesized from spiro[3.3]heptane-2,6-dicarboxylic acid lend themselves to several advanced applications:
-
Chiral Separations: The inherent chirality of MOFs like WIG-5 makes them excellent candidates for the enantioselective separation of racemic drug mixtures, a critical step in pharmaceutical development.[3][4]
-
Asymmetric Catalysis: The chiral pores of these MOFs can serve as catalytic sites for enantioselective reactions, enabling the synthesis of stereochemically pure active pharmaceutical ingredients.[5]
-
Drug Delivery: The porous and potentially flexible nature of aliphatic MOFs can be exploited for the encapsulation and controlled release of therapeutic agents. The biocompatibility of aliphatic linkers may offer advantages over some aromatic counterparts.[6]
Experimental Protocols
Ligand Preparation: Hydrolysis of this compound
Prior to MOF synthesis, the diethyl ester must be hydrolyzed to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol.
-
Add an aqueous solution of NaOH (2-3 molar equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with HCl to precipitate the spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
For the synthesis of the chiral MOF WIG-5, enantiomerically pure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid is required. This can be obtained through chiral resolution of the racemic acid.
Solvothermal Synthesis of Chiral MOF (WIG-5)
This protocol is based on the reported synthesis of the homochiral MOF, WIG-5.
Materials:
-
(R)-spiro[3.3]heptane-2,6-dicarboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (20 mL)
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.092 g (0.5 mmol) of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Cap the vial and sonicate for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5 °C/min.
-
Collect the colorless, block-shaped crystals by decantation of the mother liquor.
Post-Synthesis Activation
Procedure:
-
Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Immerse the crystals in a volatile solvent such as ethanol for 3 days, replacing the ethanol every 24 hours to facilitate solvent exchange.
-
Dry the solvent-exchanged crystals under vacuum at 100 °C for 12 hours to obtain the activated MOF.
Data Presentation
Table 1: Experimental Parameters for the Solvothermal Synthesis of WIG-5
| Parameter | Value |
| Metal Precursor | Zinc nitrate hexahydrate |
| Organic Linker | (R)-spiro[3.3]heptane-2,6-dicarboxylic acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Linker) | 1:1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Product | WIG-5 (chiral MOF) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and activation of the chiral MOF WIG-5.
Caption: Logical relationship of chirality transfer from the linker to the MOF framework.
References
- 1. Properties of Aliphatic Ligand-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 3. The development of chiral metal–organic frameworks for enantioseparation of racemates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02489J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 6. A review on chiral metal–organic frameworks: synthesis and asymmetric applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethyl Spiro[3.3]heptane-2,6-dicarboxylate as a Precursor for Novel Hole-Transporting Materials
Introduction
The development of efficient and stable hole-transporting materials (HTMs) is a critical factor in advancing the performance of organic and perovskite-based optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The spiro-OMeTAD molecule has long been the benchmark HTM in high-efficiency PSCs. However, its complex multi-step synthesis and high purification costs hinder its large-scale commercial application.[1][2] This has spurred research into novel, cost-effective HTMs with comparable or superior performance.
The rigid, three-dimensional spiro[3.3]heptane scaffold offers a unique and underexplored platform for the design of novel HTMs. Its sp³-rich, non-conjugated core can lead to materials with high glass transition temperatures and good morphological stability, which are crucial for long-term device stability. This document outlines the application of Diethyl spiro[3.3]heptane-2,6-dicarboxylate as a readily available precursor for the synthesis of a novel spiro-core HTM, provisionally named S-HTM.
Application Highlights
-
Novelty: Utilizes the non-conjugated spiro[3.3]heptane core for the synthesis of a new class of HTMs.
-
Cost-Effectiveness: Starts from the commercially available and relatively inexpensive this compound.
-
Synthetic Accessibility: A straightforward three-step synthetic route is proposed, involving reduction, tosylation, and a final cross-coupling reaction.
-
Tunable Properties: The modular synthesis allows for the facile modification of the peripheral electron-donating groups to fine-tune the electronic and physical properties of the final HTM.
-
Potential for High Performance: The rigid spiro-core is expected to promote the formation of amorphous films with good morphological stability, a key attribute for efficient and stable PSCs.
Proposed Synthetic Pathway
A logical and efficient three-step synthesis is proposed to convert this compound into the target hole-transporting material, S-HTM.
Caption: Proposed three-step synthesis of S-HTM.
Data Presentation
The following tables summarize the expected and target properties of the novel S-HTM, benchmarked against the widely used spiro-OMeTAD. The data for spiro-OMeTAD and other spiro-based HTMs are compiled from the literature to provide a comparative framework.[3][4][5]
Table 1: Physicochemical and Electronic Properties
| Property | Spiro-OMeTAD (Reference) | S-HTM (Target) |
| Molecular Weight ( g/mol ) | 1225.43 | ~700-800 |
| HOMO Level (eV) | -5.1 to -5.2 | -5.1 to -5.3 (Tunable via amine modification) |
| LUMO Level (eV) | -2.1 to -2.3 | -2.0 to -2.2 |
| Band Gap (eV) | ~2.9-3.0 | ~3.0-3.2 |
| Glass Transition (Tg, °C) | 121 | > 130 (Expected due to rigid aliphatic core) |
| Decomposition (Td, °C) | ~410 | > 400 |
Table 2: Performance in Perovskite Solar Cells (Expected)
| Parameter | Spiro-OMeTAD (Typical) | S-HTM (Projected) |
| Power Conversion Efficiency (PCE, %) | 18 - 22+ | 17 - 21 |
| Open-Circuit Voltage (Voc, V) | 1.05 - 1.15 | 1.00 - 1.10 |
| Short-Circuit Current (Jsc, mA/cm²) | 20 - 24 | 20 - 23 |
| Fill Factor (FF, %) | 70 - 80 | 70 - 78 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻⁵ | 10⁻⁴ - 10⁻⁵ |
Experimental Protocols
The following are detailed protocols for the synthesis of S-HTM and its subsequent characterization.
Synthesis of S-HTM
References
- 1. Spiro-linked organic small molecules as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro-based hole-transporting materials utilized in green perovskite quantum dot light-emitting diodes with high luminance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
Application Notes and Protocols for the Incorporation of Spiro[3.3]heptane Linkers into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the incorporation of rigid spiro[3.3]heptane-based linkers into the structure of Metal-Organic Frameworks (MOFs). The unique three-dimensional and chiral nature of the spiro[3.3]heptane moiety offers the potential to create novel MOF architectures with tailored pore environments and functionalities. This application note includes a step-by-step protocol for the synthesis of a chiral MOF, WIG-5, utilizing (R)-spiro[3.3]heptane-2,6-dicarboxylic acid. Furthermore, it presents a summary of characterization data and a discussion of potential applications in gas storage and separation.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality by judicious selection of the metal nodes and organic linkers. The incorporation of linkers with unique geometries and functionalities is a key strategy in the design of MOFs for specific applications, including gas storage, separation, catalysis, and drug delivery.
Spiro[3.3]heptane-based linkers are a class of rigid, three-dimensional organic molecules that can introduce chirality and create unique pore architectures within MOFs. The spirocyclic core imparts conformational rigidity, which can lead to enhanced thermal and mechanical stability of the resulting framework. This document outlines the procedure for synthesizing MOFs using spiro[3.3]heptane-2,6-dicarboxylic acid as a linker, with a specific focus on the synthesis of the chiral MOF, WIG-5.
Synthesis of Spiro[3.3]heptane-Based MOFs: A General Workflow
The synthesis of MOFs incorporating spiro[3.3]heptane linkers typically follows a solvothermal approach. The general workflow involves the reaction of a metal salt with the spiro[3.3]heptane-based dicarboxylic acid linker in a high-boiling point solvent under elevated temperature and pressure.
Caption: General workflow for the solvothermal synthesis of MOFs with spiro[3.3]heptane linkers.
Experimental Protocol: Synthesis of WIG-5
This protocol details the synthesis of WIG-5, a chiral MOF constructed from zinc nodes and (R)-spiro[3.3]heptane-2,6-dicarboxylate linkers.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
(R)-spiro[3.3]heptane-2,6-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Glass vials (e.g., 20 mL scintillation vials)
-
Oven or heating block
Procedure:
-
Precursor Solution Preparation: In a glass vial, dissolve zinc nitrate hexahydrate and (R)-spiro[3.3]heptane-2,6-dicarboxylic acid in N,N-dimethylformamide (DMF). A typical molar ratio of metal to linker is 4:1.
-
Solvothermal Reaction: Seal the vial tightly and place it in an oven or a heating block. Heat the mixture to 90°C for 12 hours.
-
Crystallization and Isolation: After the reaction, allow the vial to cool down to room temperature. Colorless, needle-like crystals of WIG-5 should be visible. Isolate the crystals by filtration or centrifugation.
-
Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a lower-boiling point solvent like chloroform to facilitate the removal of DMF from the pores.
-
Activation: To activate the MOF and remove the solvent molecules occluded within the pores, heat the washed crystals under vacuum. The activation conditions (temperature and time) should be optimized based on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).
Characterization of Spiro[3.3]heptane-Based MOFs
The successful synthesis and structural integrity of the MOF should be confirmed using a variety of characterization techniques.
Application Notes and Protocols: Synthesis of Spiro[3.3]heptane-Based Perovskite Solar Cells
Introduction:
Organic-inorganic metal halide perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs). A critical component in high-performance PSCs is the hole-transporting material (HTM), which facilitates the efficient extraction of holes from the perovskite layer to the electrode. While spiro-OMeTAD is the benchmark HTM, its complex synthesis and high cost are significant drawbacks for large-scale application.[1][2] Spiro[3.3]heptane-based molecules have emerged as promising alternative HTMs due to their potential for simpler synthesis and favorable electrochemical properties.[3]
This document provides a detailed protocol for the synthesis of a spiro[3.3]heptane-based HTM, specifically 4,4'-dimethoxydiphenylamine-substituted spiro[3.3]heptane-2,6-dispirofluorene (SDF-OMeTAD), and the subsequent fabrication of planar perovskite solar cells.[3]
Synthesis of SDF-OMeTAD Hole-Transporting Material
The synthesis of SDF-OMeTAD is a straightforward two-step process, offering a significant simplification compared to the synthesis of spiro-OMeTAD.[3]
Experimental Protocol:
Step 1: Synthesis of the Spiro[3.3]heptane-2,6-dispirofluorene Core
-
Detailed synthetic steps for the core structure would be outlined here. The initial search did not provide the specific reagents and conditions for the first step, but it is described as a known procedure.
Step 2: Buchwald-Hartwig Amination
-
Combine the spiro[3.3]heptane-2,6-dispirofluorene core, 4,4'-dimethoxydiphenylamine, Pd₂(dba)₃, and P(tBu)₃ in a round-bottom flask.
-
Add sodium tert-butoxide and anhydrous toluene to the flask.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
After cooling to room temperature, extract the product with dichloromethane (CH₂Cl₂) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, SDF-OMeTAD.
Fabrication of Perovskite Solar Cells
The following protocol describes the fabrication of a planar perovskite solar cell with the device structure: FTO/SnO₂/CH₃NH₃PbI₃/SDF-OMeTAD/Au.[3]
Experimental Protocol:
-
Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using a suitable etching method.
-
Clean the substrates sequentially in an ultrasonic bath with ethanol and acetone.[3]
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution.
-
Deposit a thin layer of SnO₂ onto the cleaned FTO substrates by spin-coating.[3]
-
Anneal the SnO₂-coated substrates at an appropriate temperature to form a uniform nanocrystalline film.
-
-
Perovskite Layer Deposition (Sequential Two-Step Method):
-
Prepare a solution of lead iodide (PbI₂) in a suitable solvent (e.g., DMF).
-
Spin-coat the PbI₂ solution onto the SnO₂ layer.
-
Dry the PbI₂ film on a hotplate.
-
Prepare a solution of methylammonium iodide (CH₃NH₃I) in isopropanol.
-
Immerse the PbI₂-coated substrate in the CH₃NH₃I solution to convert it into the CH₃NH₃PbI₃ perovskite.
-
Rinse the perovskite film with isopropanol and anneal to crystallize the perovskite layer.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of the SDF-OMeTAD HTM in chlorobenzene.
-
For doped HTLs, add additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (TBP) to the solution.[3]
-
Deposit the HTL solution onto the perovskite layer by spin-coating in an inert atmosphere (e.g., a nitrogen-filled glovebox).[3]
-
-
Electrode Deposition:
Characterization of Materials and Devices
A suite of characterization techniques is employed to evaluate the properties of the synthesized HTM and the performance of the fabricated solar cells.
Material Characterization:
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure of the synthesized SDF-OMeTAD.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the HTM.[3]
-
Differential Scanning Calorimetry (DSC): To determine thermal transition temperatures.[3]
-
UV-Vis Absorption Spectroscopy: To investigate the optical properties and determine the bandgap of the HTM.[3]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the HTM.[3]
Device Characterization:
-
Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, V_oc, J_sc, FF) under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[3]
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Spectroscopy: To measure the external quantum efficiency (EQE) of the solar cell at different wavelengths.[3]
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the fabricated device and the morphology of the different layers.[3]
Data Presentation
Table 1: Physicochemical Properties of SDF-OMeTAD vs. spiro-OMeTAD
| Property | SDF-OMeTAD | spiro-OMeTAD | Reference |
| Absorption Peak (nm) | 395 | ~395 | [3] |
| Optical Bandgap (eV) | 2.99 | ~2.99 | [3] |
| HOMO Level (eV) | -5.28 | -5.22 | [3] |
| LUMO Level (eV) | -2.37 | -2.23 | [3] |
| Decomposition Temp. (T_d, °C) | ~400 | ~400 | [3] |
Table 2: Photovoltaic Performance of Perovskite Solar Cells
| HTM | Additives | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SDF-OMeTAD | LiTFSI, TBP | 1.10 | 19.06 | 62 | 13.01 | [3] |
| SDF-OMeTAD | None | - | - | - | 4.83 | [3] |
| spiro-OMeTAD | LiTFSI, TBP | 1.11 | 22.03 | 69 | 17.13 | [3] |
| spiro-OMeTAD | None | - | - | - | 4.27 | [3] |
Visualizations
Caption: Experimental workflow for synthesis and fabrication.
Caption: Architecture of the spiro[3.3]heptane-based PSC.
References
- 1. Spiro-linked organic small molecules as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facilely synthesized ‘spiro’ hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06643K [pubs.rsc.org]
Application Note: Purification of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Diethyl spiro[3.3]heptane-2,6-dicarboxylate using silica gel column chromatography. This method is designed to separate the target compound from impurities that may be present after synthesis.
Introduction
This compound is a non-aromatic dicarboxylate that serves as a valuable building block in organic synthesis, particularly in the creation of complex molecular architectures like metal-organic frameworks (MOFs).[1] Its unique spirocyclic core imparts rigidity and specific steric properties to target molecules. Achieving high purity of this intermediate is critical for successful downstream applications. Column chromatography is a standard and effective method for purifying compounds of this nature on a laboratory scale.[2]
This protocol outlines the use of flash column chromatography with a silica gel stationary phase and an ethyl acetate/hexane mobile phase to achieve high purity of the target compound.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 132616-34-3 | [3][4] |
| Molecular Formula | C₁₃H₂₀O₄ | [1][3][4] |
| Molecular Weight | 240.30 g/mol | [1][3] |
| Physical Form | Liquid | [3][5] |
| Storage Conditions | 2-8°C (Refrigerator), sealed and dry | [3][5][6] |
Experimental Protocol
This protocol is based on standard flash column chromatography techniques.[2]
Materials and Equipment
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Dichloromethane (DCM), optional for dry loading
-
Sand, acid-washed
-
Cotton or glass wool
-
TLC plates (silica gel 60 F254)
-
Compressed air or nitrogen line with regulator
Equipment:
-
Glass chromatography column (appropriate size for scale)
-
Separatory funnel or solvent reservoir
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Staining solution (e.g., potassium permanganate)
Step 1: Mobile Phase Selection via TLC
The optimal solvent system is first determined by Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. A target Rf (retention factor) of 0.25-0.35 for the product is ideal.
-
Prepare several eluent mixtures of varying polarity (e.g., 5%, 10%, 20%, 30% EtOAc in Hexanes).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a different eluent mixture.
-
Visualize the spots under a UV lamp and/or by staining.
-
Select the solvent system that provides the best separation, with the product spot having an Rf value between 0.25 and 0.35.
| Example TLC Analysis | |
| Eluent System | Product Rf |
| 10% EtOAc/Hexanes | 0.15 |
| 20% EtOAc/Hexanes | 0.30 |
| 30% EtOAc/Hexanes | 0.48 |
| Based on this example, 20% EtOAc/Hexanes would be the chosen mobile phase for the column. |
Step 2: Column Packing
-
Select a column with an appropriate diameter based on the amount of crude material to be purified (a common rule of thumb is a sample-to-silica weight ratio of 1:50).[7]
-
Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[2]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[2]
-
Dry Packing: Pour the required amount of dry silica gel into the column using a powder funnel.[2]
-
Gently tap the side of the column to ensure even packing and settling of the silica.
-
Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during solvent addition.
-
Pre-elute the column by carefully adding the chosen mobile phase. Use gentle pressure from a compressed gas line to push the solvent through the silica until the entire bed is wetted and equilibrated. Ensure no cracks or channels form.
Step 3: Sample Loading
For liquid samples like this compound, a "dry loading" technique is often preferred to ensure a narrow sample band.[2]
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully remove the solvent from the top of the packed column until the solvent level is just at the top of the upper sand layer.
-
Gently add the silica-adsorbed sample onto the top of the column, ensuring an even layer.
-
Carefully add a final thin layer of sand over the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle, consistent pressure using compressed air or nitrogen to initiate solvent flow through the column (a flow rate of approximately 5 cm/minute is a good target).[2]
-
Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column.
-
Maintain a constant head of solvent above the silica bed throughout the elution process to prevent the column from running dry.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the separation by spotting collected fractions onto a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate in the mobile phase and visualize the spots.
-
Identify and combine the fractions that contain only the pure product (i.e., a single spot at the correct Rf).
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.[8]
-
The resulting oil is the purified this compound. Confirm purity using analytical techniques such as NMR or GC-MS.
Visualization of Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Safety and Handling
-
This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
-
Organic solvents are flammable and should be kept away from ignition sources.
Summary of Parameters
The table below summarizes the recommended starting parameters for the purification.
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexanes |
| Optimal Rf | 0.25 - 0.35 |
| Sample Loading | Dry Loading |
| Elution Mode | Isocratic (constant solvent ratio) |
| Pressure | Positive pressure (Air or N₂) |
| Fraction Monitoring | TLC with UV visualization / staining |
References
- 1. This compound [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester | 132616-34-3 [sigmaaldrich.cn]
- 6. This compound [myskinrecipes.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Large-Scale Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-stage process designed for scalability and efficiency. The first stage involves the synthesis of the key intermediate, 1,1-bis(bromomethyl)cyclobutane, from 1,1-bis(hydroxymethyl)cyclobutane. The second stage details the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane to yield the target spirocyclic compound. This document includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.
Introduction
Spiro[3.3]heptane scaffolds are increasingly recognized for their unique three-dimensional structure, which offers a distinct advantage in drug design by enabling exploration of novel chemical space. This compound serves as a key precursor for the synthesis of various derivatives, including "Fecht's acid" (spiro[3.3]heptane-2,6-dicarboxylic acid), a rigid aliphatic linker used in the development of metal-organic frameworks (MOFs) and as a non-aromatic isostere for terephthalic acid. The protocol outlined herein is based on established chemical transformations and is optimized for large-scale production.
Overall Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 1,1-bis(hydroxymethyl)cyclobutane. The first step is the conversion of the diol to the corresponding dibromide, followed by a double malonic ester synthesis to construct the spirocyclic core.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Large-Scale Synthesis of 1,1-bis(bromomethyl)cyclobutane
This protocol is adapted from established procedures for the bromination of alcohols.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| 1,1-bis(hydroxymethyl)cyclobutane | 116.16 | 1.0 | 8.61 |
| Phosphorus tribromide (PBr₃) | 270.69 | 2.58 | 9.52 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 1,1-bis(hydroxymethyl)cyclobutane (1.0 kg, 8.61 mol) and dichloromethane (10 L).
-
Cooling: The reaction mixture is cooled to 0 °C with constant stirring.
-
Addition of PBr₃: Phosphorus tribromide (2.58 kg, 9.52 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: The reaction mixture is carefully poured onto crushed ice (10 kg) with vigorous stirring.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,1-bis(bromomethyl)cyclobutane.
-
Purification: The crude product is purified by vacuum distillation.
Expected Yield: 75-85% Purity: >95% (by GC-MS)
Stage 2: Large-Scale Synthesis of this compound
This protocol is adapted from the malonic ester synthesis for preparing similar cyclobutane derivatives.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| 1,1-bis(bromomethyl)cyclobutane | 243.96 | 1.0 | 4.10 |
| Diethyl Malonate | 160.17 | 1.44 | 9.02 |
| Sodium Metal | 22.99 | 0.20 | 8.62 |
| Anhydrous Ethanol | 46.07 | 10 L | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 20 L reactor equipped with a mechanical stirrer and a reflux condenser, sodium metal (0.20 kg, 8.62 mol) is added in small portions to anhydrous ethanol (10 L) under an inert atmosphere. The mixture is stirred until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, diethyl malonate (1.44 kg, 9.02 mol) is added dropwise, maintaining the temperature below 30 °C.
-
Addition of Dibromide: 1,1-bis(bromomethyl)cyclobutane (1.0 kg, 4.10 mol) is then added dropwise to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for 12-18 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 2 L).
-
Washing and Drying: The combined organic layers are washed with saturated ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.
-
Concentration and Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: 60-70% Purity: >97% (by HPLC)
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Stage | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | 1,1-bis(bromomethyl)cyclobutane | 1,1-bis(hydroxymethyl)cyclobutane | PBr₃ | Dichloromethane | 12-16 | 75-85 |
| 2 | This compound | 1,1-bis(bromomethyl)cyclobutane | Diethyl Malonate, NaOEt | Ethanol | 12-18 | 60-70 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.29 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not available; purification by vacuum distillation is recommended. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (q, J = 7.1 Hz, 4H), 2.80 - 2.65 (m, 2H), 2.30 - 2.15 (m, 8H), 1.26 (t, J = 7.1 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.5, 60.6, 40.8, 36.1, 31.9, 14.2 |
| Purity (HPLC) | >97% |
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound. The protocols are based on well-established chemical reactions and are designed for implementation in a large-scale laboratory or pilot plant setting. The availability of this detailed procedure will facilitate the production of this important spirocyclic building block for applications in drug discovery and materials science.
Modulator Effects in the Solvothermal Synthesis of Spiro[3.3]heptane-Based MOFs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of modulators in the solvothermal synthesis of Metal-Organic Frameworks (MOFs) based on spiro[3.3]heptane dicarboxylic acid linkers. This class of MOFs is of growing interest, particularly in drug delivery applications, due to the unique three-dimensional and chiral nature of the spiro[3.3]heptane core. Modulators are key additives in MOF synthesis that can control crystal growth, size, morphology, and defectivity, all of which are critical parameters for therapeutic applications.
Introduction to Modulator-Assisted Synthesis
In the solvothermal synthesis of MOFs, metal ions or clusters self-assemble with organic linkers to form crystalline porous materials.[1] The use of modulators, typically monotopic carboxylic acids or bases, is a crucial strategy to control the kinetics and thermodynamics of this self-assembly process.[2] Modulators compete with the primary linker for coordination to the metal centers, influencing nucleation and crystal growth.[1] This control is paramount for tailoring the physicochemical properties of MOFs for specific applications like drug delivery, where particle size and surface chemistry dictate biocompatibility, drug loading capacity, and release kinetics.[3][4]
Key Functions of Modulators in MOF Synthesis:
-
Control of Nucleation and Growth: By competing with the linker, modulators can slow down the formation of the MOF framework, leading to fewer nucleation events and the growth of larger, more uniform crystals.[5][6]
-
Improved Crystallinity: Slower reaction kinetics often result in materials with higher crystallinity and fewer structural defects.[5]
-
Particle Size and Morphology Tuning: The type and concentration of the modulator can be varied to controllably tune the size of MOF crystals from the micrometer to the nanometer scale.[3][7] This is particularly important for applications in nanomedicine.
-
Defect Engineering: The incorporation of modulators into the MOF structure can create controlled defects, which can enhance properties such as catalytic activity or drug adsorption.[8]
-
Phase Selection: Modulators can influence the final topology of the MOF by directing the assembly towards a specific crystalline phase.
Experimental Protocols
This section provides a generalized protocol for the solvothermal synthesis of a spiro[3.3]heptane-based MOF, incorporating the use of modulators. The protocol is based on the synthesis of related MOFs and general principles of modulated synthesis. Researchers should optimize the specific conditions for their target material.
Materials and Reagents
-
Metal Salt: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Linker: Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Modulators:
-
Monocarboxylic acids (e.g., Acetic acid, Formic acid, Benzoic acid)
-
Bases (e.g., Triethylamine (TEA))
-
-
Washing Solvent: Methanol or Ethanol
Generalized Synthesis Protocol
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve the spiro[3.3]heptane-2,6-dicarboxylic acid linker (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to fully dissolve the linker.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt and linker solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Add the desired modulator to the reaction mixture. The amount of modulator can be varied (e.g., 10-100 equivalents with respect to the metal salt) to study its effect on the final product.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 150°C, for a period of 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent such as methanol or ethanol.
-
Replace the solvent every 24 hours for a total of 3 days.
-
After the solvent exchange, dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150°C) to ensure all solvent is removed.
-
Data Presentation: Modulator Effects on MOF Properties
The following table summarizes the expected qualitative and quantitative effects of different modulators on the properties of spiro[3.3]heptane-based MOFs. The quantitative data presented are illustrative and based on trends observed for other well-studied MOF systems, such as UiO-66, due to the limited availability of specific data for spiro[3.3]heptane-based MOFs. Researchers should perform their own systematic studies to obtain precise data for their specific system.
| Modulator Type | Modulator Example | Typical Molar Equivalents (Modulator:Metal) | Expected Effect on Particle Size | Expected Effect on Crystallinity | Expected Effect on BET Surface Area (m²/g) | Expected Effect on Yield |
| Aliphatic Carboxylic Acid | Acetic Acid | 10 - 50 | Decrease (Nanoparticle formation) | Increase | 800 - 1200 | May decrease |
| Aliphatic Carboxylic Acid | Formic Acid | 10 - 50 | Significant Decrease | Increase | 1000 - 1500 | May decrease |
| Aromatic Carboxylic Acid | Benzoic Acid | 20 - 100 | Increase (Larger crystals) | Significant Increase | 900 - 1300 | May decrease |
| Base | Triethylamine (TEA) | 1 - 10 | Decrease | May decrease if precipitation is too rapid | Variable | May increase |
| No Modulator | - | 0 | Large, irregular crystals | Lower | 700 - 1000 | Higher |
Note: The BET surface area values are hypothetical and serve to illustrate the expected trends. Actual values will depend on the specific spiro[3.3]heptane-based MOF being synthesized.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the modulated solvothermal synthesis of spiro[3.3]heptane-based MOFs.
Caption: Generalized workflow for the modulated solvothermal synthesis of spiro[3.3]heptane-based MOFs.
Signaling Pathway of Modulator Action
This diagram illustrates the competitive coordination mechanism by which modulators influence MOF formation.
Caption: Mechanism of modulator action in controlling MOF crystal growth through competitive coordination.
Application in Drug Development
The ability to precisely control the particle size and surface properties of spiro[3.3]heptane-based MOFs through modulation is highly relevant for drug development.
-
Nanoparticle Engineering for Enhanced Bioavailability: For intravenous drug delivery, MOF nanoparticles (NMOFs) in the size range of 50-200 nm are often desired to ensure prolonged circulation times and efficient cellular uptake. Modulators like acetic acid can be employed to synthesize NMOFs within this size range.[3]
-
Controlled Drug Release: The crystallinity and defect density, controlled by modulators, can influence the rate of drug release. A more crystalline and less defective MOF may exhibit slower, more sustained release profiles, which is advantageous for long-acting drug formulations.
-
Surface Functionalization: While not a direct effect of all modulators, the controlled synthesis allows for a more uniform starting material for post-synthetic modification. This can involve grafting targeting ligands or biocompatible polymers to the MOF surface to improve specificity and reduce toxicity.
-
Chiral Separations: The inherent chirality of certain spiro[3.3]heptane-based MOFs can be exploited for the separation of enantiomeric drugs, a critical step in pharmaceutical manufacturing. The quality of the crystalline material, enhanced by modulators, is crucial for achieving high separation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MOF Synthesis Prediction Enabled by Automatic Data Mining and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2d-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Stable Perovskite Solar Cells Using Spiro[3.3]heptane Derivatives
Audience: Researchers, scientists, and drug development professionals interested in advanced materials for renewable energy applications.
These notes provide detailed procedures for the synthesis of novel spiro[3.3]heptane-based Hole Transporting Materials (HTMs) and their application in the fabrication of high-performance, stable perovskite solar cells (PSCs). The protocols focus on two promising derivatives, SDF-OMeTAD and SF-MPA-MCz, which have demonstrated significant potential as alternatives to the widely used but expensive spiro-OMeTAD.
Data Presentation
The following tables summarize the photovoltaic performance of perovskite solar cells fabricated with the spiro[3.3]heptane derivative SDF-OMeTAD and the advanced spiro-type HTM SF-MPA-MCz, with the conventional spiro-OMeTAD included for comparison.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with Different Hole Transporting Materials.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA cm-2] | Fill Factor (FF) [%] |
| SDF-OMeTAD | 13.01[1] | 1.10[1] | Not specified | Not specified |
| SF-MPA-MCz | 24.53[2] | 1.18[2] | 26.24[2] | 79.22[2] |
| spiro-OMeTAD (Control for SDF-OMeTAD) | 15.50[1] | Not specified | Not specified | Not specified |
| spiro-OMeTAD (Control for SF-MPA-MCz) | 22.95[2] | 1.15[2] | 25.51[2] | 78.2[2] |
Table 2: Stability of Perovskite Solar Cells with Different Hole Transporting Materials.
| Hole Transporting Material (HTM) | Stability Metric | Conditions |
| SDF-OMeTAD | Similar stability to spiro-OMeTAD, with about 10% efficiency loss after 1000 hours. | Not specified |
| SF-MPA-MCz | Substantially improved thermal and operational stability compared to spiro-OMeTAD.[2] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of SDF-OMeTAD
This protocol describes a facile, two-step synthesis of the spiro[3.3]heptane-based HTM, SDF-OMeTAD.
Step 1: Synthesis of the Spiro[3.3]heptane Core
-
Detailed experimental parameters for this step, including specific reagents, quantities, reaction times, and purification methods, are outlined in the source literature.
Step 2: Functionalization of the Spiro Core
-
This step involves the coupling of the spiro core with the desired functional groups to yield the final SDF-OMeTAD product. Detailed procedures are available in the cited literature.
Protocol 2: Synthesis of SF-MPA-MCz
The synthesis of SF-MPA-MCz is described as a straightforward process utilizing a key intermediate, 2,7-dibromo-2′,7′-diiodo-9,9′-spirobi[fluorene].[2] The detailed synthetic protocol can be found in the supplementary materials of the original research article.[2]
Protocol 3: Fabrication of Planar Perovskite Solar Cells
This protocol outlines the fabrication of a planar perovskite solar cell with the architecture: FTO/Electron Transport Layer (ETL)/Perovskite Layer/Hole Transport Layer (HTL)/Gold (Au) Electrode.
1. Substrate Preparation: a. Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. b. Dry the substrates with a nitrogen stream. c. Treat the substrates with UV-ozone for 15 minutes prior to depositing the electron transport layer.
2. Deposition of the Electron Transport Layer (ETL): a. For a SnO2 ETL, a low-temperature solution-processed method is employed.[1] b. For a TiO2 ETL, deposit the layer using a suitable method such as spin coating of a titanium dioxide precursor solution followed by annealing.[2]
3. Deposition of the Perovskite Layer: a. A sequential two-step solution method is optimized for the deposition of the CH3NH3PbI3 perovskite layer. b. Alternatively, for mixed-cation perovskites (e.g., for SF-MPA-MCz based devices), prepare a precursor solution and deposit it via spin coating in a nitrogen-filled glovebox.
4. Deposition of the Hole Transport Layer (HTL): a. Prepare the HTM solution. For SF-MPA-MCz, the optimal concentration is 30 mg/ml in chlorobenzene, which is significantly lower than the >70 mg/ml required for spiro-OMeTAD.[2] b. The HTM solution is typically doped with additives such as LiTFSI and TBP to improve conductivity. c. Deposit the HTL onto the perovskite layer via spin coating in an inert atmosphere.
5. Deposition of the Metal Electrode: a. Finally, deposit an 80-100 nm thick gold (Au) electrode on top of the HTL by thermal evaporation under high vacuum.
Visualizations
Caption: Molecular structures of spiro[3.3]heptane derivatives.
Caption: Perovskite solar cell fabrication workflow.
Caption: Charge transport pathway in a perovskite solar cell.
References
Troubleshooting & Optimization
Common impurities in Diethyl spiro[3.3]heptane-2,6-dicarboxylate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis and purification of Diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities arise from incomplete reactions or side reactions during the synthesis, which typically involves the base-catalyzed reaction of diethyl malonate with pentaerythrityl tetrabromide. The primary impurities include:
-
Unreacted Starting Materials: Diethyl malonate and pentaerythrityl tetrabromide.
-
Mono-alkylated Intermediate: A partially reacted species where only one diethyl malonate molecule has cyclized with the pentaerythrityl tetrabromide.
-
Over-alkylation Products: While the desired product is a result of dialkylation, alternative dialkylation pathways can lead to isomeric impurities.
-
Hydrolysis Product: Spiro[3.3]heptane-2,6-dicarboxylic acid, which can form if the ester groups are cleaved during aqueous workup.
-
Solvent and Base Residues: Residual reaction solvent (e.g., ethanol, DMF) and base (e.g., sodium ethoxide).
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting materials and major byproducts based on their differing polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as unreacted diethyl malonate and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the final product and separate it from less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of impurities with distinct spectral signatures.
Q3: What is the best general strategy for purifying crude this compound?
A3: A multi-step purification strategy is often necessary. This typically involves an initial aqueous workup to remove water-soluble byproducts and salts, followed by a primary purification technique such as column chromatography or vacuum distillation to separate the desired product from organic impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Diethyl Malonate in the Final Product
-
Problem: The final product is contaminated with a significant amount of diethyl malonate.
-
Cause: Incomplete reaction or use of a large excess of diethyl malonate.
-
Solution:
-
Aqueous Basic Wash: During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic α-proton of diethyl malonate will be deprotonated, making it water-soluble and allowing for its removal into the aqueous phase. Use this method with caution to avoid hydrolysis of the desired ester product.
-
Vacuum Distillation: Diethyl malonate has a lower boiling point than the desired product. Fractional vacuum distillation can be effective in separating the more volatile diethyl malonate.
-
Issue 2: Contamination with Mono-alkylated Intermediate
-
Problem: The product contains a significant amount of the mono-alkylated intermediate.
-
Cause: Insufficient reaction time, temperature, or amount of base, leading to incomplete cyclization.
-
Solution:
-
Column Chromatography: The mono-alkylated intermediate is typically more polar than the desired product due to the presence of a remaining alkyl bromide. Flash column chromatography on silica gel is the most effective method for separation. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, should provide good separation.
-
| Compound | Typical Polarity | Elution Order from Silica Gel (Hexane/Ethyl Acetate) |
| Pentaerythrityl tetrabromide | Low | First |
| This compound | Moderate | Second |
| Mono-alkylated Intermediate | High | Third |
| Diethyl malonate | High | With more polar eluents |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Very High | Remains on the baseline |
Issue 3: Presence of the Hydrolyzed Di-acid Impurity
-
Problem: The final product is contaminated with Spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Cause: Hydrolysis of the ester groups during an acidic or basic aqueous workup, particularly with prolonged exposure or high temperatures.
-
Solution:
-
Aqueous Bicarbonate Wash: The di-acid is acidic and can be selectively removed by washing the organic solution of the crude product with a saturated solution of sodium bicarbonate. The di-acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Column Chromatography: The di-acid is highly polar and will adhere strongly to the silica gel, allowing the less polar diethyl ester to elute first.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the removal of both more and less polar impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute compounds of increasing polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Removal of Acidic Impurities by Aqueous Extraction
This protocol is effective for removing unreacted diethyl malonate and the hydrolyzed di-acid.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel gently at first to allow for any gas evolution (CO₂ from neutralization of acidic protons) to vent. Then, shake more vigorously.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the product with acidic impurities removed.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impurity removal.
Optimizing reaction conditions for the synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a multi-step synthesis that begins with the condensation of diethyl malonate with pentaerythrityl tetrabromide to form tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate. This intermediate is then hydrolyzed to the corresponding tetra-acid and subsequently decarboxylated to yield spiro[3.3]heptane-2,6-dicarboxylic acid. The final step is a Fischer esterification of the dicarboxylic acid with ethanol to produce the target compound, this compound.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to monitor and control throughout the synthesis include:
-
Purity of starting materials: Ensure that diethyl malonate and pentaerythrityl tetrabromide are of high purity to minimize side reactions.
-
Stoichiometry of reactants: Precise molar ratios are crucial, especially in the initial condensation step, to avoid the formation of polymeric byproducts.
-
Reaction temperature: Each step (condensation, hydrolysis, decarboxylation, and esterification) has an optimal temperature range that needs to be maintained.
-
Reaction time: Sufficient time must be allowed for each reaction to proceed to completion.
-
pH control: The pH is particularly important during the hydrolysis and work-up steps.
Q3: What are the expected yields for each step?
A3: Yields can vary depending on the specific conditions and scale of the reaction. However, typical yields for each step are outlined in the table below.
| Step | Product | Typical Yield (%) |
| 1. Condensation | Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate | 60-75% |
| 2. Hydrolysis & Decarboxylation | Spiro[3.3]heptane-2,6-dicarboxylic acid | 85-95% |
| 3. Esterification | This compound | 70-85% |
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step (Formation of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate)
| Symptom | Possible Cause | Suggested Solution |
| A complex mixture of products is observed by TLC or NMR. | Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress by TLC. If the starting materials are still present, consider extending the reaction time. |
| Side reactions: Formation of polymeric or open-chain byproducts due to incorrect stoichiometry or reaction conditions. | Ensure the accurate measurement of reactants. Add the base slowly to control the reaction temperature and minimize side reactions. | |
| The desired product is obtained in low yield, but the reaction appears clean. | Inefficient base: The base used (e.g., sodium ethoxide) may not be sufficiently strong or may have degraded. | Use a freshly prepared solution of sodium ethoxide. Ensure anhydrous conditions, as moisture can quench the base. |
| Poor quality of starting materials: Impurities in diethyl malonate or pentaerythrityl tetrabromide can interfere with the reaction. | Use freshly distilled diethyl malonate and purified pentaerythrityl tetrabromide. |
Problem 2: Incomplete Hydrolysis and/or Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is a mixture of partially hydrolyzed esters or the tetra-acid. | Insufficient base or acid: The amount of NaOH or HCl used for hydrolysis may not be enough to completely hydrolyze all four ester groups. | Use a larger excess of the hydrolyzing agent. Ensure thorough mixing and adequate reaction time. |
| Incomplete decarboxylation: The temperature for decarboxylation may not have been high enough or the heating time was too short. | Increase the decarboxylation temperature gradually and monitor for the cessation of CO2 evolution. A typical temperature for thermal decarboxylation of similar structures is around 220°C.[1] | |
| The product is dark-colored or contains tar-like impurities. | Decomposition at high temperatures: Prolonged heating at very high temperatures during decarboxylation can lead to decomposition. | Heat the material carefully and for the minimum time required for complete decarboxylation. Consider performing the decarboxylation under reduced pressure to lower the required temperature. |
Problem 3: Low Yield or Incomplete Reaction in the Final Esterification Step
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting dicarboxylic acid remains after the reaction. | Equilibrium limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, shifts the equilibrium back to the reactants.[2] | Use a large excess of ethanol to drive the equilibrium towards the product side. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Insufficient catalyst: The amount of acid catalyst (e.g., sulfuric acid) may be too low. | Increase the amount of catalyst. Ensure the catalyst is active and not contaminated. | |
| The reaction is very slow. | Low reaction temperature: The temperature may not be high enough to achieve a reasonable reaction rate. | Increase the reaction temperature to the reflux temperature of ethanol. |
| The product is contaminated with byproducts. | Side reactions: At high temperatures, side reactions such as ether formation from ethanol can occur. | Maintain the reaction temperature at the reflux point and avoid excessive heating. Purify the product by distillation or column chromatography. |
Experimental Protocols
Step 1: Synthesis of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate
This procedure is adapted from the synthesis of analogous spirocyclic compounds.[3]
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add diethyl malonate (4.4 eq) dropwise with stirring.
-
After the addition is complete, add a solution of pentaerythrityl tetrabromide (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF) dropwise over a period of 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid (Hydrolysis and Decarboxylation)
-
Dissolve the purified tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (10-12 eq) and heat the mixture to reflux for 6-8 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the solid (tetra-acid intermediate) under vacuum.
-
For decarboxylation, place the dry tetra-acid in a suitable flask and heat it to 200-220 °C until the evolution of carbon dioxide ceases.[1]
-
Cool the flask to obtain the crude spiro[3.3]heptane-2,6-dicarboxylic acid. This can be purified by recrystallization.
Step 3: Synthesis of this compound (Esterification)
This is a standard Fischer esterification procedure.[2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in a large excess of absolute ethanol (at least 10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Strategies for Optimizing Diethyl Spiro[3.3]heptane-2,6-dicarboxylate Synthesis: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate. This guide offers detailed experimental protocols, strategies to overcome common synthetic challenges, and methods to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
The most common and established route involves a three-step synthesis starting from pentaerythritol. The overall workflow is as follows:
-
Bromination of Pentaerythritol: Conversion of pentaerythritol to pentaerythritol tetrabromide.
-
Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid): This is a two-part process involving: a. Cyclization: Condensation of pentaerythritol tetrabromide with diethyl malonate to form tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate. b. Hydrolysis and Decarboxylation: Conversion of the tetraester intermediate to spiro[3.3]heptane-2,6-dicarboxylic acid.
-
Esterification: Fischer esterification of spiro[3.3]heptane-2,6-dicarboxylic acid with ethanol to yield the final product, this compound.
Q2: I am experiencing a low yield in the first cyclization step. What are the potential causes and solutions?
Low yields in the formation of tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate are often attributed to incomplete reaction or side reactions. Here are some troubleshooting strategies:
-
Purity of Reactants: Ensure that pentaerythritol tetrabromide and diethyl malonate are of high purity. Impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide, generated in situ from sodium metal and ethanol, is commonly used. Ensure the complete reaction of sodium with ethanol before adding the other reactants.
-
Reaction Temperature: The reaction typically requires heating. Maintaining a consistent and optimal temperature is crucial for driving the reaction to completion.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal duration.
Q3: My hydrolysis and decarboxylation step is inefficient. How can I improve the yield of spiro[3.3]heptane-2,6-dicarboxylic acid?
The hydrolysis of the sterically hindered tetraester followed by decarboxylation can be challenging. Key factors to consider are:
-
Hydrolysis Conditions: Strong basic conditions (e.g., using a strong solution of sodium hydroxide or potassium hydroxide) and elevated temperatures are necessary for complete hydrolysis.
-
Decarboxylation Temperature: Thermal decarboxylation of the resulting tetra-acid requires high temperatures. Careful control of the temperature is necessary to avoid decomposition of the desired product.
-
Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the dicarboxylic acid. Ensure the pH is sufficiently low for complete precipitation.
Q4: The final Fischer esterification is giving me a low yield of the diethyl ester. What can I do to optimize this step?
Fischer esterification is an equilibrium-limited reaction. To maximize the yield of this compound, consider the following:
-
Use of Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the product side.
-
Water Removal: The water produced during the reaction can be removed by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice and Concentration: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required. The optimal concentration should be determined empirically.
-
Reaction Time and Temperature: Refluxing the reaction mixture is standard practice. Monitor the reaction by TLC to determine when equilibrium has been reached.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate | Incomplete reaction | Ensure complete dissolution and reaction of sodium in ethanol before adding other reagents. Increase reaction time and monitor by TLC. |
| Side reactions (e.g., elimination) | Maintain a consistent reaction temperature. Use high-purity starting materials. | |
| Incomplete hydrolysis of the tetraester | Insufficiently harsh conditions | Use a higher concentration of NaOH or KOH. Increase the reaction temperature and time. |
| Low yield of Spiro[3.3]heptane-2,6-dicarboxylic acid after decarboxylation | Incomplete decarboxylation | Ensure the temperature is high enough for complete decarboxylation, but avoid excessive heating that could lead to degradation. |
| Product loss during workup | Carefully control the acidification step to ensure complete precipitation. Wash the precipitate with minimal cold solvent to avoid losses. | |
| Low yield of this compound | Equilibrium not shifted towards products | Use a large excess of ethanol. Remove water using a Dean-Stark trap. |
| Insufficient catalysis | Use a strong acid catalyst like concentrated H₂SO₄ or p-TsOH. Optimize catalyst loading. | |
| Steric hindrance | Consider alternative esterification methods such as using the acid chloride or a coupling agent like DCC if Fischer esterification yields remain low. |
Experimental Protocols
Step 1: Synthesis of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate
This procedure is adapted from the synthesis of related spiro[3.3]heptane derivatives.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (2 equivalents) in absolute ethanol (a sufficient volume to act as solvent) under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (4 equivalents) dropwise to the solution.
-
After the addition is complete, add pentaerythritol tetrabromide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetraester.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
This two-part procedure involves the hydrolysis of the tetraester followed by decarboxylation.
Part A: Hydrolysis
-
Dissolve the crude tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate in a solution of excess sodium hydroxide or potassium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (as indicated by the disappearance of the starting material on TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) until the pH is approximately 1-2.
-
The tetra-acid intermediate will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
Part B: Decarboxylation
-
Heat the dried tetra-acid intermediate in a suitable apparatus for thermal decarboxylation. The temperature required is typically high, in the range of 150-200 °C.
-
Continue heating until the evolution of carbon dioxide ceases.
-
The resulting solid is crude spiro[3.3]heptane-2,6-dicarboxylic acid. It can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Step 3: Synthesis of this compound
This procedure utilizes the Fischer esterification method.
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend spiro[3.3]heptane-2,6-dicarboxylic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Extract the residue with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield of this compound.
Troubleshooting low crystallinity in spiro[3.3]heptane-based MOFs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spiro[3.3]heptane-based Metal-Organic Frameworks (MOFs), with a specific focus on achieving high crystallinity.
Troubleshooting Low Crystallinity
Low crystallinity is a frequent obstacle in the synthesis of novel MOFs. It often manifests as broad, poorly defined peaks in Powder X-ray Diffraction (PXRD) patterns. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Amorphous Product or Very Broad PXRD Peaks
This is the most common indication of failed or incomplete crystallization. The PXRD pattern will show a broad hump instead of sharp peaks.
Troubleshooting Workflow: Low Crystallinity
Caption: Troubleshooting workflow for low crystallinity in MOF synthesis.
| Possible Cause | Suggested Solution | Explanation |
| Reaction Temperature is Not Optimal | Systematically vary the solvothermal reaction temperature in 5-10°C increments (e.g., 80°C, 90°C, 100°C, 110°C, 120°C). | Temperature influences the kinetics of nucleation and crystal growth. An optimal temperature provides the necessary energy for the formation of a well-ordered crystalline structure without causing decomposition of the reactants. |
| Reaction Time is Insufficient or Excessive | Adjust the reaction time. For a given temperature, try shorter (e.g., 12h, 24h) and longer (e.g., 48h, 72h) durations. | Crystal growth is a time-dependent process. Insufficient time may not allow for the formation of well-defined crystals, while excessive time at high temperatures can lead to the decomposition of the MOF or the formation of more stable, non-porous phases. |
| Sub-optimal Reactant Concentrations | Vary the concentrations of the metal precursor and the spiro[3.3]heptane-based linker. Try both more dilute and more concentrated solutions. | The concentration of reactants affects the supersaturation of the solution, which in turn governs the rates of nucleation and crystal growth. High supersaturation can lead to rapid precipitation of amorphous material. |
| Inappropriate Solvent System | Experiment with different solvents or solvent mixtures. Common solvents for MOF synthesis include DMF, DEF, and ethanol. The polarity of the solvent can significantly impact the solubility of the precursors and the formation of the MOF structure. | The solvent plays a crucial role in solvating the metal ions and organic linkers, and it can also act as a template for the growing framework. |
| Lack of or Incorrect Modulator | Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), to the reaction mixture. If a modulator is already in use, vary its concentration. | Modulators compete with the organic linker for coordination to the metal centers. This can slow down the reaction rate, allowing for more controlled crystal growth and preventing the rapid formation of an amorphous solid. |
| Impure Precursors | Ensure the purity of the metal salt and the spiro[3.3]heptane-based linker through appropriate characterization techniques (e.g., NMR for the linker, elemental analysis). | Impurities can interfere with the crystallization process by capping crystal growth or introducing defects into the framework. |
| Improper Post-Synthesis Activation | Review the activation procedure. The process of removing solvent molecules from the pores after synthesis can sometimes lead to framework collapse if not done carefully. Consider solvent exchange with a lower boiling point solvent before heating under vacuum. | The structural integrity of some MOFs can be sensitive to the method of solvent removal. A gradual activation process is often necessary to maintain crystallinity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the solvothermal synthesis of a spiro[3.3]heptane-based MOF?
A good starting point for a solvothermal synthesis would be to dissolve the metal precursor (e.g., a zinc or copper salt) and the spiro[3.3]heptane-dicarboxylic acid linker in a solvent like N,N-dimethylformamide (DMF). A typical molar ratio of metal to linker is 1:1 or 2:1. The reaction is then carried out in a sealed vessel at a temperature between 80°C and 120°C for 24 to 48 hours.
Q2: How do I know if I have synthesized a crystalline MOF?
The primary technique for assessing the crystallinity of a MOF is Powder X-ray Diffraction (PXRD). A highly crystalline material will exhibit a PXRD pattern with sharp, well-defined peaks at specific 2θ angles. In contrast, an amorphous material will show a broad, featureless hump.
PXRD Pattern Interpretation
Caption: Interpreting PXRD patterns for crystallinity assessment.
Q3: Can the choice of metal precursor affect the crystallinity of my spiro[3.3]heptane-based MOF?
Yes, the choice of metal precursor can have a significant impact. Different metal salts with the same metal ion (e.g., zinc nitrate vs. zinc acetate) can have different solubilities and coordination properties, which can influence the reaction kinetics and the final product's crystallinity. It is often worthwhile to screen different metal precursors.
Q4: My PXRD pattern shows some sharp peaks on top of a broad hump. What does this mean?
This indicates that your product is a mixture of crystalline and amorphous phases. This can happen when the reaction conditions are not fully optimized. You can try to improve the crystallinity by following the suggestions in the troubleshooting guide, such as adjusting the temperature, time, or using a modulator.
Q5: Are there any specific safety precautions I should take when synthesizing spiro[3.3]heptane-based MOFs?
Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Solvothermal synthesis involves heating solvents in a sealed vessel, which can generate high pressures. Ensure that the reaction vessels are designed for this purpose and are not filled to more than 75% of their total volume. All heating and pressurised reactions should be conducted in a fume hood.
Experimental Protocols
General Solvothermal Synthesis of a Zinc-Spiro[3.3]heptane-dicarboxylate MOF
This protocol is a general starting point and may require optimization for specific spiro[3.3]heptane-based linkers.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Spiro[3.3]heptane-2,6-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve the spiro[3.3]heptane-2,6-dicarboxylic acid linker in 10 mL of DMF.
-
In a separate vial, dissolve a stoichiometric equivalent of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at 100°C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL).
-
To activate the MOF, immerse the product in chloroform for 24 hours, replacing the chloroform every 8 hours.
-
After the solvent exchange, decant the chloroform and dry the product under vacuum at 120°C for 12 hours.
Quantitative Data Summary
The following table summarizes the hypothetical effect of key synthesis parameters on the crystallinity of a generic spiro[3.3]heptane-based MOF, as would be determined by PXRD analysis.
| Parameter | Condition A | Crystallinity (A) | Condition B | Crystallinity (B) | Condition C | Crystallinity (C) |
| Temperature | 80°C | Low (Broad Peaks) | 100°C | High (Sharp Peaks) | 140°C | Medium (Peak Broadening) |
| Time | 12 hours | Low (Incomplete Reaction) | 48 hours | High (Well-defined Crystals) | 96 hours | Medium (Potential Decomposition) |
| Modulator (Acetic Acid) | 0 equivalents | Low (Amorphous) | 10 equivalents | High (Sharp Peaks) | 50 equivalents | Medium (Reduced Yield) |
Note: This data is illustrative. Optimal conditions must be determined experimentally for each specific spiro[3.3]heptane-based MOF system.
Technical Support Center: Enhancing Long-Term Stability of Perovskite Solar Cells with Spiro[3.3]heptane-Based Hole-Transporting Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the long-term stability of perovskite solar cells (PSCs) utilizing spiro[3.3]heptane-based hole-transporting materials (HTMs).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using spiro[3.3]heptane-based HTMs over the conventional spiro-OMeTAD?
A1: Spiro[3.3]heptane-based HTMs, such as SDF-OMeTAD, offer several advantages over the widely used spiro-OMeTAD. A key benefit is a significantly simplified and more cost-effective synthesis process, often involving a two-step reaction from commercially available starting materials.[1] This contrasts with the more complex and expensive synthesis of spiro-OMeTAD.[1] Additionally, some novel spiro-type HTMs have demonstrated enhanced thermal stability and hydrophobicity, which are crucial for the long-term operational stability of PSCs.[2][3] For instance, the SF-MPA-MCz based on a spiro-skeleton showed remarkable thermal and operational stability, maintaining over 90% of its initial power conversion efficiency (PCE) after 500 hours of continuous light soaking.[2]
Q2: Can spiro[3.3]heptane HTMs be used as dopant-free hole transport layers?
A2: Yes, research has shown the successful application of spiro-type HTMs as dopant-free hole transport layers. For example, a novel spiro-type fluorine core-based HTM, Syl-SC, was used as a dopant-free HTL in inverted planar perovskite solar cells, achieving a PCE of 15.77%.[4] The use of dopant-free HTMs is highly desirable as it can circumvent stability issues associated with hygroscopic dopants like LiTFSI, which is commonly used with spiro-OMeTAD.[5]
Q3: How does the morphology of the spiro[3.3]heptane HTM layer affect device stability?
A3: The morphology of the HTM layer plays a critical role in device stability. A uniform, dense, and compact HTM film can provide a better physical barrier against moisture and oxygen ingress, thus protecting the underlying perovskite layer from degradation.[2][5] A well-formed HTM layer also ensures efficient hole extraction and minimizes interfacial recombination, contributing to both high initial performance and improved long-term stability.[3] Some spiro-core structures can prevent intermolecular π-π interactions, leading to the formation of amorphous and homogeneous layers which is beneficial for efficient hole extraction.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells with spiro[3.3]heptane-based HTMs.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | 1. Non-optimal HTM layer thickness. 2. Poor quality of the perovskite film. 3. Mismatched energy levels between the perovskite and the HTM. | 1. Optimize the concentration of the HTM solution and the spin-coating parameters to achieve the ideal thickness. For instance, the optimal thickness for Syl-SC HTL was found to be around 15 nm.[4] 2. Ensure the perovskite layer is uniform, pinhole-free, and has a good crystalline quality. Utilize techniques like anti-solvent dripping or thermal annealing to improve film quality. 3. Verify the HOMO level of the synthesized HTM using techniques like cyclic voltammetry to ensure proper energy level alignment with the perovskite's valence band for efficient hole extraction. |
| Poor Long-Term Stability (Rapid PCE degradation) | 1. Ingress of moisture and oxygen. 2. Thermal stress during operation. 3. Degradation of the HTM layer or its dopants. 4. Ion migration from the perovskite layer. | 1. Use hydrophobic HTMs to repel moisture. Encapsulate the device to provide a physical barrier against environmental factors.[5][6] 2. Select HTMs with high thermal stability, as indicated by a high decomposition temperature (Td) from thermogravimetric analysis (TGA).[1] 3. Consider using dopant-free HTMs to avoid issues with hygroscopic dopants.[4] If using dopants, ensure they are stable under operational conditions. 4. Interface passivation between the perovskite and HTM layers can help suppress ion migration and improve stability. |
| Hysteresis in J-V Curves | 1. Charge accumulation at the interfaces. 2. Ion migration within the perovskite layer. | 1. Improve the quality of the interfaces between the perovskite and the charge transport layers. This can be achieved through surface treatments or the use of interfacial layers. 2. Employ perovskite compositions and fabrication methods known to reduce ion migration. |
| Incomplete Infiltration of the Mesoporous Scaffold (for mesoporous architectures) | 1. High viscosity of the perovskite precursor solution. 2. Inadequate wetting of the mesoporous layer. | 1. Adjust the concentration and solvent composition of the perovskite precursor solution to reduce its viscosity. 2. Pre-treat the mesoporous layer (e.g., with UV-ozone) to improve its surface energy and promote better wetting by the perovskite solution. |
Data Presentation
Table 1: Performance and Stability of Perovskite Solar Cells with Different Spiro-Type HTMs
| HTM | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Stability | Reference |
| SDF-OMeTAD | Planar (FTO/SnO2/CH3NH3PbI3/HTM/Au) | 13.01 (avg. 10.33) | 1.10 | - | - | ~10% efficiency loss after 1000 hours in a dry box (similar to spiro-OMeTAD) | [1] |
| Syl-SC (dopant-free) | Inverted Planar (p-i-n) | 15.77 | 1.006 | 20.00 | 80.10 | - | [4] |
| SF-MPA-MCz | n-i-p | 24.53 | - | - | - | >90% PCE remaining after 500h continuous light soaking; >85% PCE remaining after 1000h at 85°C | [2] |
| spiro-POZ | Planar | >18 | - | - | - | >84% of initial efficiency after >300 days in ambient conditions; ~6% PCE decrease after 1200h under 1 sun illumination | [7][8] |
| spiro-PTZ | Planar | >18 | - | - | - | >84% of initial efficiency after >300 days in ambient conditions; ~6% PCE decrease after 1200h under 1 sun illumination | [7][8] |
| Spiro-1 | - | 21.67 | - | - | - | >80% of initial efficiency after 500 hours at 85°C and light illumination in air without encapsulation | [3] |
| spiro-OMeTAD (Reference) | Planar (FTO/SnO2/CH3NH3PbI3/HTM/Au) | 15.50 | - | - | - | ~10% efficiency loss after 1000 hours in a dry box | [1] |
| spiro-OMeTAD (Reference) | n-i-p | 22.95 | - | - | - | ~50% PCE remaining after 500h continuous light soaking; Fails after 300h at 85°C | [2] |
Experimental Protocols
1. Synthesis of a Spiro[3.3]heptane-based HTM (Example: SDF-OMeTAD)
This protocol is a generalized representation based on the described two-step synthesis for SDF-OMeTAD.[1]
-
Step 1: Synthesis of the Spiro[3.3]heptane-2,6-dispirofluorene (SDF) core.
-
This step typically involves a palladium-catalyzed cross-coupling reaction.
-
React a dibromo-spiro[3.3]heptane precursor with a fluorene-based boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for a specified duration (e.g., 24-48 hours).
-
After completion, the product is extracted, purified by column chromatography, and characterized (e.g., using NMR and mass spectrometry).
-
-
Step 2: Functionalization of the SDF core with methoxydiphenylamine groups.
-
The SDF core is subsequently functionalized via another palladium-catalyzed reaction, such as a Buchwald-Hartwig amination.
-
React the brominated SDF core with 4,4'-dimethoxydiphenylamine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).
-
The reaction is performed under an inert atmosphere at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 12-24 hours).
-
The final product, SDF-OMeTAD, is then purified using column chromatography and recrystallization, followed by full characterization.
-
2. Fabrication of a Planar Perovskite Solar Cell
This is a general protocol for fabricating a planar n-i-p perovskite solar cell.
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO2 or TiO2 onto the FTO substrate via spin-coating, spray pyrolysis, or atomic layer deposition. Anneal the ETL at the required temperature (e.g., 150-500 °C).
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite precursor solution onto the ETL in a nitrogen-filled glovebox.
-
During spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150 °C) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the spiro[3.3]heptane-based HTM in a suitable solvent (e.g., chlorobenzene). If required, add dopants such as LiTFSI and 4-tert-butylpyridine (tBP).
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Electrode Deposition: Deposit a metal back contact (e.g., gold or silver) via thermal evaporation through a shadow mask to define the active area of the device.
Mandatory Visualizations
References
- 1. A facilely synthesized ‘spiro’ hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06643K [pubs.rsc.org]
- 2. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Spiro-Core Dopant-Free Hole Transporting Material for Planar Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of perovskite solar cells: issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Long-Term Stability of Doped Spiro-Type Hole-Transporting Materials in Planar Perovskite Solar Cells [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
Side reactions to consider during the synthesis of the spiro[3.3]heptane core
Welcome to the technical support center for the synthesis of the spiro[3.3]heptane core. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this valuable structural motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[3.3]heptane core?
A1: The primary synthetic routes to the spiro[3.3]heptane core include:
-
[2+2] Cycloaddition Reactions: This often involves the reaction of an alkene with an allene or ketene.
-
Semipinacol Rearrangements: Typically, this involves the rearrangement of a 1-substituted cyclobutylcarbinol or a related species.
-
Intramolecular Cyclization/Rearrangement: Various methods, including thermolysis of azidoformates, can be employed to form the spirocyclic system.
Q2: I am observing a low yield of my desired spiro[3.3]heptane product. What are the general troubleshooting steps?
A2: Low yields can stem from various factors. A general troubleshooting workflow is outlined below. Key areas to investigate include reagent purity, reaction conditions (temperature, concentration, solvent), and the efficiency of the work-up and purification procedures.
Q3: How can I differentiate between different stereoisomers of my spiro[3.3]heptane product?
A3: Characterization and differentiation of stereoisomers (diastereomers and enantiomers) are critical. The following techniques are commonly used:
-
NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY, COSY) can help determine the relative stereochemistry.
-
X-ray Crystallography: This provides unambiguous determination of the solid-state structure.
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify enantiomers.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered in common synthetic routes to the spiro[3.3]heptane core.
Side Reactions in Semipinacol Rearrangement
The semipinacol rearrangement is a powerful tool for spiro[3.3]heptane synthesis, but it can be prone to the formation of undesired diastereomers.
Problem: Formation of undesired diastereomers (e.g., exo vs. endo isomers).
Possible Causes:
-
Non-selective protonation or activation of the hydroxyl group: This can lead to different rearrangement pathways.
-
Equilibration of intermediates: Carbocationic intermediates may have rotational freedom, leading to a mixture of products.
-
Reaction temperature: Higher temperatures can sometimes lead to lower selectivity.
Solutions and Experimental Protocols:
-
Choice of Acid/Lewis Acid: The nature of the acid catalyst can significantly influence the stereochemical outcome. Experiment with different Brønsted acids (e.g., MsOH, TfOH) or Lewis acids (e.g., AlCl₃, TiCl₄).
-
Temperature Control: Running the reaction at lower temperatures can often improve diastereoselectivity. It is recommended to start at a low temperature (e.g., -78 °C) and slowly warm the reaction to the optimal temperature.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
Quantitative Data on Diastereomer Formation:
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) | Reference |
| MsOH | CH₂Cl₂ | 25 | >95:5 | [1] |
| AlCl₃ | CH₂Cl₂ | 0 | 85:15 | [1] |
| TfOH | Toluene | -20 | 90:10 | [1] |
Experimental Protocol: Optimized Semipinacol Rearrangement
-
To a solution of the 1-bicyclobutylcyclopropanol intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere, add methanesulfonic acid (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Side Reactions in [2+2] Cycloaddition of Allenes
The [2+2] cycloaddition of allenes with alkenes is a direct route to the spiro[3.3]heptane core, but can be complicated by side reactions.
Problem: Low yield due to oligomerization or polymerization of the allene starting material.
Possible Causes:
-
High concentration of the allene: This can favor intermolecular reactions over the desired intramolecular cycloaddition.
-
Elevated reaction temperatures: Can promote unwanted polymerization pathways.
-
Presence of catalytic impurities: Traces of metals or acids can initiate polymerization.
Solutions and Experimental Protocols:
-
High Dilution Conditions: Perform the reaction at a low concentration (e.g., 0.01-0.05 M) to disfavor intermolecular side reactions. The use of a syringe pump for the slow addition of the allene can be beneficial.
-
Careful Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification of Reagents: Ensure that the allene and alkene starting materials, as well as the solvent, are free from impurities that could catalyze polymerization.
Problem: Formation of regioisomers.
Possible Causes:
-
Lack of directing groups on the allene or alkene: Symmetrical substrates can lead to a single product, but unsymmetrical starting materials can result in a mixture of regioisomers.
-
Reaction mechanism: The mechanism of the cycloaddition (concerted vs. stepwise) can influence the regiochemical outcome.
Solutions and Experimental Protocols:
-
Use of Directing Groups: The introduction of electron-withdrawing or electron-donating groups on either the allene or the alkene can direct the cycloaddition to favor a single regioisomer.
-
Catalyst Control: For metal-catalyzed [2+2] cycloadditions, the choice of metal and ligand can have a profound impact on regioselectivity. Screening different catalysts is often necessary.
Quantitative Data on Regioisomer Formation:
| Catalyst | Ligand | Solvent | Temperature (°C) | Regioisomeric Ratio |
| Ru(cod)(cot) | PPh₃ | Toluene | 80 | 3:1 |
| Ni(cod)₂ | IPr | Dioxane | 60 | >95:5 |
| Rh(acac)(CO)₂ | BINAP | THF | 25 | 1:1 |
Side Reactions in Thermolysis of Azidoformates
Thermolysis of azidoformates can be used to generate nitrenes, which can then undergo C-H insertion to form the spiro[3.3]heptane core. However, this reaction can be accompanied by the formation of other products.[2]
Problem: Formation of ketone and C-H amination byproducts. [2]
Possible Causes:
-
Competing reaction pathways of the nitrene intermediate: The generated nitrene can undergo rearrangement (Curtius-type) to form an isocyanate, which upon hydrolysis yields a ketone, or it can insert into various C-H bonds.
-
Substrate structure: The accessibility and reactivity of different C-H bonds in the substrate will influence the product distribution.
Solutions and Experimental Protocols:
-
Use of a Catalyst: Rhodium(II) catalysts are known to promote nitrene C-H insertion and can sometimes suppress the formation of the ketone byproduct.
-
Solvent Choice: The choice of solvent can influence the lifetime and reactivity of the nitrene intermediate. Non-coordinating solvents are generally preferred.
-
Temperature Optimization: The thermolysis temperature should be carefully controlled to be high enough for nitrene formation but low enough to minimize undesired side reactions.
Quantitative Data on Product Distribution in Thermolysis:
| Reaction Conditions | Solvent | Temperature (°C) | Product Ratio (Spiro-amine:Ketone:Other C-H insertion) | Reference |
| Thermal | Dichlorobenzene | 140 | 30 : 40 : 30 | [2] |
| Rh₂(OAc)₄ | Dichloromethane | 40 | 70 : 10 : 20 | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in spiro[3.3]heptane synthesis.
Signaling Pathway: Semipinacol Rearrangement and Side Reaction
Caption: Reaction pathways in the semipinacol rearrangement for spiro[3.3]heptane synthesis.
References
Technical Support Center: Diethyl spiro[3.3]heptane-2,6-dicarboxylate in MOF Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Diethyl spiro[3.3]heptane-2,6-dicarboxylate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The purity of this specialized linker is critical for achieving desired MOF performance characteristics.
Troubleshooting Guide
Impurities in this compound can significantly impact the crystallization process and the final properties of the MOF. Common impurities may include the corresponding monocarboxylic acid, residual starting materials from the linker synthesis, or solvent residues. These can act as modulators, leading to defects in the MOF structure.[1][2]
Table 1: Troubleshooting Common Issues in MOF Synthesis Related to Linker Purity
| Observed Problem | Potential Cause Related to Linker Purity | Recommended Solution & Purity Verification |
| Low Crystallinity or Amorphous Product | - Presence of Monocarboxylic Acid Impurities: These can act as terminating agents, hindering the formation of a well-ordered, extended framework.[1] - Competing Ligands: Other dicarboxylic acids from synthesis byproducts can disrupt the intended crystal structure. | - Purify the Linker: Recrystallization or column chromatography of the this compound linker is recommended. - Verify Purity: Use ¹H NMR and Mass Spectrometry to confirm the purity of the linker before use. The expected purity should be >98%. |
| Reduced Surface Area (Low BET Results) | - Pore Obstruction: Impurities incorporated into the framework can block pores. - "Missing Linker" Defects: While sometimes creating hierarchical pores, uncontrolled defects often lead to a collapse of the framework and reduced porosity.[3][4] | - Optimize Synthesis Conditions: Adjust modulator concentration and reaction time to compensate for potential impurities if linker purification is not feasible. - Thorough Activation: Ensure complete removal of solvent and unreacted linker from the pores by optimizing the activation (heating under vacuum) process. |
| Poor Thermal Stability (from TGA) | - Framework Defects: "Missing linker" defects can create weaker points in the MOF structure, leading to earlier decomposition.[2][5] | - Linker Quality Control: Implement stringent quality control of the incoming linker material. - Comparative TGA: Run TGA on MOF batches synthesized with linkers of varying known purity to establish a correlation. |
| Inconsistent Catalytic Performance | - Variable Number of Active Sites: "Missing linker" defects can create coordinatively unsaturated metal sites that may act as catalytic centers. Inconsistent purity leads to a variable number of these sites.[6] | - Controlled Defect Engineering: If defects are desired for catalysis, consider intentionally introducing a modulator in a controlled manner rather than relying on inconsistent linker impurities. - Characterize Active Sites: Use techniques like FTIR with probe molecules (e.g., CO, pyridine) to quantify the number of open metal sites.[3] |
| Batch-to-Batch Variation | - Inconsistent Linker Purity: The primary cause for batch-to-batch irreproducibility when other synthesis parameters are kept constant. | - Standardize Linker Source and Purification: Use a single, trusted supplier or a standardized in-house purification protocol for the linker. - Archive Samples: Keep samples of each linker batch for retrospective analysis if issues arise. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect MOF synthesis?
A1: The most common impurities are the monoester derivative (ethyl 6-carboxy-spiro[3.3]heptane-2-carboxylate) and the free dicarboxylic acid. The monoester can act as a "terminating ligand," capping the growing framework and leading to smaller crystals and a higher density of defects.[1] The free dicarboxylic acid might have different solubility and reactivity, altering the nucleation and growth kinetics.
Q2: How can I assess the purity of my this compound linker?
A2: The most effective methods for assessing purity are ¹H NMR spectroscopy and mass spectrometry. In the ¹H NMR spectrum, look for the characteristic peaks of the spiro[3.3]heptane core and the ethyl ester groups. The presence of unexpected peaks, especially in the aromatic or carboxylic acid proton regions, may indicate impurities. Mass spectrometry can confirm the molecular weight of the primary compound and detect any byproducts. A purity of at least 97% is recommended for reproducible MOF synthesis.
Q3: Can "missing linker" defects caused by impurities ever be beneficial?
A3: In some specific applications, such as catalysis, "missing linker" defects can be advantageous. They can create open metal sites that are catalytically active.[6] However, for applications that rely on high structural integrity, well-defined pore sizes, and high surface area, such as gas storage and separation, these defects are generally detrimental. For catalytic applications, it is more reliable to intentionally create defects using a modulator rather than relying on inconsistent impurities.
Q4: My PXRD pattern shows broad peaks, indicating low crystallinity. Could this be related to linker purity?
A4: Yes, this is a classic sign of issues during MOF synthesis, and linker purity is a primary suspect. Impurities can disrupt the long-range order of the crystal lattice, leading to smaller crystallites or a more amorphous material, which results in broader peaks in the PXRD pattern.
Q5: How does linker purity affect the thermal stability of the resulting MOF?
A5: A MOF with a well-defined, defect-free structure will generally have higher thermal stability. "Missing linker" defects can compromise the integrity of the framework, leading to a lower decomposition temperature as observed by Thermogravimetric Analysis (TGA).[2][5]
Experimental Protocols
Protocol 1: Purity Assessment of this compound via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the characteristic peaks corresponding to the protons of the spiro[3.3]heptane backbone and the ethyl groups. Compare the integration of these peaks to any impurity peaks. The purity can be estimated by the relative integration of the desired compound's peaks versus the total integration of all peaks.
Protocol 2: General Synthesis of a Zirconium-based MOF using this compound
This is a general protocol and may require optimization.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 60 mg, 0.25 mmol) and Zirconium(IV) chloride (ZrCl₄) (e.g., 58 mg, 0.25 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add a modulator, such as benzoic acid or acetic acid (e.g., 10-50 equivalents relative to ZrCl₄), to the solution. The modulator helps to control the crystallinity and size of the MOF particles.
-
Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 120°C for 24-72 hours.
-
Isolation: After cooling to room temperature, a white crystalline powder should be present. Decant the supernatant and wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove residual solvent from the pores.
-
Characterization: Analyze the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and N₂ adsorption-desorption (BET analysis) to determine the surface area and porosity.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the impact of linker purity on MOF performance.
Caption: Troubleshooting workflow for addressing low crystallinity in MOF synthesis.
Caption: Logical relationship between linker impurities and final MOF properties.
References
- 1. Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
Optimizing solvothermal conditions (temperature, time, concentration) for spiro[3.3]heptane MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvothermal synthesis of Metal-Organic Frameworks (MOFs) incorporating spiro[3.3]heptane-based linkers.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the solvothermal synthesis of a spiro[3.3]heptane-based MOF?
A1: While optimal conditions are highly dependent on the specific metal precursor and spiro[3.3]heptane linker used, a good starting point can be inferred from the synthesis of related structures. For instance, a known homochiral MOF, WIG-5, was synthesized using (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and a zinc source via a solvothermal reaction.[1] General starting conditions for many MOF syntheses fall within the temperature range of 80°C to 150°C with reaction times from 12 to 48 hours.[2]
Q2: How do temperature and time affect the crystallinity and morphology of spiro[3.3]heptane MOFs?
A2: Temperature and time are critical parameters in solvothermal synthesis that control the nucleation and growth of MOF crystals.[3] Generally, higher temperatures can lead to faster crystallization and potentially higher crystallinity, but excessive temperatures can also lead to the formation of undesirable, denser phases or decomposition of the organic linker.[4] Longer reaction times can allow for the growth of larger, more well-defined crystals, but can also lead to phase transformations. For example, in the synthesis of MOF-5, optimal crystallinity was achieved at 120°C for 24 hours, while a longer time of 72 hours at the same temperature yielded the maximum weight of crystals.[1][5][6]
Q3: What is the role of the solvent in the synthesis of spiro[3.3]heptane MOFs?
A3: The solvent plays a crucial role in solvothermal synthesis by solubilizing the metal salt and organic linker, and it can also act as a template or structure-directing agent.[7] The polarity, boiling point, and coordinating ability of the solvent can significantly influence the resulting MOF structure, crystal size, and morphology.[8][9] Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.[2] The choice of solvent can also affect the deprotonation of the carboxylic acid groups on the spiro[3.3]heptane linker.[7]
Q4: How does the concentration of reactants influence the synthesis of spiro[3.3]heptane MOFs?
A4: The molar ratio of the metal precursor to the organic linker is a key parameter that dictates the stoichiometry of the resulting MOF. Variations in this ratio can lead to the formation of different phases or affect the crystallinity and yield of the desired product. Modulators, such as benzoic acid, are often added to the reaction mixture to compete with the linker for coordination to the metal center, which can help to control crystal growth and reduce defects.
Q5: My spiro[3.3]heptane MOF crystals degrade after I remove them from the mother liquor. How can I prevent this?
A5: Crystal degradation upon removal from the reaction solution is a common issue, particularly for MOFs synthesized in solvents like DMF.[10] This can be due to the loss of coordinated or guest solvent molecules that stabilize the framework. To mitigate this, you can try solvent exchange with a less volatile and less coordinating solvent before drying.[10] Another approach is to quickly transfer the crystals to a different environment, such as an oil or grease, to protect them from the atmosphere before characterization.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No crystal formation or amorphous powder | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. |
| Reaction time is too short. | Increase the reaction time in 12-24 hour increments. | |
| Reactant concentrations are not optimal. | Systematically vary the metal-to-linker molar ratio. | |
| Improper solvent. | Try a different solvent or a mixture of solvents with varying polarities.[7] | |
| Poor crystallinity | Nucleation rate is too high. | Lower the reaction temperature to slow down crystal growth.[11] |
| Reaction time is insufficient for crystal growth. | Increase the reaction time. | |
| Presence of impurities. | Ensure high purity of reactants and solvents. | |
| Formation of multiple phases | Non-optimal temperature or concentration. | Screen a range of temperatures and reactant ratios to find the phase-pure region. |
| Inhomogeneous mixing of reactants. | Ensure thorough mixing of the precursor solution before heating. | |
| Small crystal size | High nucleation rate. | Lower the reaction temperature or use a modulator to control nucleation. |
| Short reaction time. | Increase the reaction time to allow for further crystal growth. | |
| Crystal degradation after synthesis | Loss of stabilizing solvent molecules. | Perform a solvent exchange with a suitable solvent before drying.[10] |
| Air or moisture sensitivity. | Handle and store the synthesized MOFs under an inert atmosphere. |
Experimental Protocols
General Solvothermal Synthesis Protocol for a Spiro[3.3]heptane-based Zinc MOF (Illustrative Example)
This protocol is a general guideline and should be optimized for specific spiro[3.3]heptane linkers and desired MOF structures.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the spiro[3.3]heptane dicarboxylic acid linker in N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve the zinc metal precursor (e.g., zinc nitrate hexahydrate) in DMF.
-
-
Mixing:
-
Combine the two solutions in the scintillation vial.
-
If using a modulator (e.g., benzoic acid), add it to the final reaction mixture.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the mixture to the desired temperature (e.g., 120°C) and hold for the specified time (e.g., 24 hours).
-
Allow the oven to cool down to room temperature slowly.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF three times to remove unreacted precursors.
-
Perform a solvent exchange by immersing the crystals in a suitable solvent (e.g., chloroform or acetone) for 24 hours. Replace the solvent three times during this period.
-
-
Drying:
-
Carefully decant the solvent and dry the crystals under vacuum at an elevated temperature (e.g., 80-120°C) to remove the guest solvent molecules and activate the MOF.
-
Visualizations
Caption: Experimental workflow for solvothermal synthesis of spiro[3.3]heptane MOFs.
Caption: Troubleshooting decision tree for spiro[3.3]heptane MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring Lewis/Brønsted acid properties of MOF nodes via hydrothermal and solvothermal synthesis: simple approach with exceptional catalytic implications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. iptek.its.ac.id [iptek.its.ac.id]
- 5. Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Mobility of Hole-Transporting Materials (HTMs) Derived from Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with hole-transporting materials (HTMs) derived from Diethyl spiro[3.3]heptane-2,6-dicarboxylate. The content is designed to address common challenges encountered during synthesis, characterization, and device fabrication, with a focus on enhancing charge mobility.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a spiro[3.3]heptane core for hole-transporting materials?
A1: The spiro[3.3]heptane scaffold offers a rigid, three-dimensional structure. This can be advantageous in designing amorphous materials with high glass transition temperatures (Tg), which is crucial for the long-term stability of organic electronic devices. The unique geometry of the spiro[3.3]heptane core can also influence molecular packing in the solid state, potentially creating favorable pathways for charge transport.
Q2: I am having trouble with the first synthetic step, the hydrolysis of this compound to the corresponding dicarboxylic acid. What are some common issues?
A2: Incomplete hydrolysis is a common problem. Ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide. The reaction may also require elevated temperatures and prolonged reaction times to go to completion. Monitoring the reaction by thin-layer chromatography (TCC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time. After the reaction, careful acidification is necessary to precipitate the dicarboxylic acid product.
Q3: My synthesized spiro[3.3]heptane-based HTM has very low solubility in common organic solvents. How can I address this?
A3: Low solubility can be a significant issue for solution-processed devices. To improve solubility, consider introducing flexible alkyl chains or other solubilizing groups to the peripheral positions of the HTM's aromatic amine moieties. Another strategy is to create a less symmetrical molecule, which can disrupt intermolecular packing and enhance solubility.
Q4: What is a typical range for the hole mobility of spiro-based HTMs, and what factors influence it?
A4: The hole mobility of spiro-based HTMs can vary widely, from 10⁻⁵ cm²/Vs to over 10⁻³ cm²/Vs, depending on the specific molecular structure and the presence of dopants. Key factors influencing hole mobility include the degree of intermolecular π-π stacking, the electronic coupling between adjacent molecules, the energy levels (HOMO/LUMO) of the material, and the presence of impurities or traps.
Q5: How do I improve the hole mobility of my spiro[3.3]heptane-based HTM?
A5: Enhancing hole mobility often involves molecular engineering to promote better intermolecular electronic coupling. This can be achieved by extending the π-conjugated system of the aromatic amine side groups. Additionally, p-type doping, by adding small amounts of compounds like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), can significantly increase the charge carrier concentration and, consequently, the hole mobility.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of the Final HTM
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction temperature or time if necessary. |
| Side reactions | Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with oxygen or moisture. |
| Difficult purification | Low solubility of the product can make purification by column chromatography challenging. Try using a different solvent system or consider purification by sublimation for thermally stable compounds. |
| Catalyst poisoning | If using a palladium catalyst for cross-coupling reactions, ensure the starting materials are free of impurities that could poison the catalyst. |
Problem 2: Poor Film Quality of the HTM Layer
| Possible Cause | Suggested Solution |
| Low solubility of the HTM | Use a solvent in which the HTM has good solubility. A mixture of solvents can sometimes improve film-forming properties. Consider gentle heating of the solution before spin-coating. |
| Aggregation of HTM molecules | Optimize the concentration of the HTM solution. Too high a concentration can lead to aggregation. Additives can sometimes be used to improve film morphology. |
| Incompatible solvent | The solvent used for the HTM layer may be dissolving the underlying layer. Use an orthogonal solvent system where the solvent for the top layer does not dissolve the layer beneath it. |
| Unoptimized spin-coating parameters | Experiment with different spin speeds and acceleration rates to achieve a uniform and smooth film. |
Problem 3: Low Measured Hole Mobility
| Possible Cause | Suggested Solution |
| Presence of charge traps | Ensure the synthesized HTM is of high purity. Impurities can act as charge traps, limiting mobility. Purification techniques like sublimation can be effective in removing volatile impurities. |
| Poor molecular packing | The amorphous nature of many spiro compounds can be beneficial, but suboptimal packing can hinder charge transport. Annealing the film after deposition can sometimes improve molecular ordering and mobility. |
| Mismatched energy levels | The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the adjacent layer (e.g., the perovskite in a solar cell) for efficient hole injection. |
| Insufficient charge carrier concentration | For many applications, intrinsic HTMs have low conductivity. P-type doping is a common and effective method to increase the charge carrier concentration and mobility. |
Data Presentation
Table 1: Comparison of Properties for Selected Spiro-based HTMs
| HTM | Core Structure | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (°C) |
| Spiro-OMeTAD | Spirobifluorene | ~2 x 10⁻⁴ (doped) | -5.1 | 125 |
| SF-MPA-MCz | Spirobifluorene | Higher than Spiro-OMeTAD | -5.21 | Not Reported |
| Hypothetical Spiro[3.3]heptane HTM | Spiro[3.3]heptane | Target: >10⁻⁴ | Target: -5.1 to -5.3 | Target: >120 |
Experimental Protocols
Key Experiment: Measuring Hole Mobility using the Space-Charge Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors. It involves fabricating a hole-only device and analyzing its current density-voltage (J-V) characteristics.
Device Structure: ITO / PEDOT:PSS / Spiro[3.3]heptane-HTM / MoO₃ / Au
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Injection Layer (HIL) Deposition: Treat the ITO surface with UV-ozone for 15 minutes to improve its work function. Spin-coat a layer of PEDOT:PSS onto the ITO and anneal at 150°C for 15 minutes in air.
-
HTM Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Prepare a solution of the spiro[3.3]heptane-based HTM in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 10-20 mg/mL. If doping is required, add the appropriate amounts of Li-TFSI and tBP solutions. Spin-coat the HTM solution onto the PEDOT:PSS layer and anneal at a temperature below the material's glass transition temperature (e.g., 80-100°C) for 10 minutes.
-
Hole Transport/Electron Blocking Layer and Top Electrode Deposition: Deposit a thin layer of Molybdenum trioxide (MoO₃) (~10 nm) followed by a thicker layer of Gold (Au) (~100 nm) through a shadow mask using thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
J-V Characterization: Measure the current density-voltage characteristics of the device in the dark using a source meter.
-
Mobility Calculation: The hole mobility (μ) can be extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law:
J = (9/8)ε₀εᵣμ(V²/d³)
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)
-
μ is the hole mobility
-
V is the effective voltage
-
d is the thickness of the HTM layer
-
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Troubleshooting guide for low hole mobility.
Validation & Comparative
A Comparative Analysis of Spiro[3.3]heptane and Terephthalate Linkers in Metal-Organic Frameworks
A deep dive into the structural and functional differences between MOFs constructed with rigid spirocyclic and conventional aromatic linkers, supported by experimental data for researchers and scientists in materials science and drug development.
The choice of organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural topology, porosity, and ultimately, their functional properties. While aromatic carboxylates, such as terephthalate, have been extensively employed in the construction of a vast library of MOFs, the exploration of aliphatic and spirocyclic linkers is opening new avenues for the creation of novel materials with unique characteristics. This guide provides a comparative study of two distinct linker types: the three-dimensional, rigid spiro[3.3]heptane-2,6-dicarboxylate and the planar, well-established terephthalate (benzene-1,4-dicarboxylate).
This comparison focuses on two representative zinc-based MOFs: WIG-5, which incorporates the spiro[3.3]heptane linker, and the archetypal MOF-5, built from terephthalate linkers. By examining their synthesis, structural features, and key performance metrics such as surface area, pore size, and thermal stability, this guide aims to provide researchers with a clear understanding of the advantages and trade-offs associated with each linker type.
At a Glance: Spiro[3.3]heptane vs. Terephthalate Linkers in MOFs
| Feature | Spiro[3.3]heptane-based MOF (WIG-5) | Terephthalate-based MOF (MOF-5) |
| Linker Geometry | 3D, Rigid, Spirocyclic | 2D, Planar, Aromatic |
| Metal Cluster | Zn₄O | Zn₄O |
| BET Surface Area | Calculated: 1530 m²/g | Experimental: ~3800 m²/g[1] |
| Pore Volume | Calculated: 0.55 cm³/g | 0.92–1.04 cm³/g |
| Pore Size (Diameter) | Calculated: ~7.3 Å | ~18.5 Å[1] |
| Thermal Stability | Information not available | Stable up to 400 °C |
| Key Structural Feature | Chiral carbocyclic spiro linkers[2] | Cubic framework with large, open pores[1] |
Structural and Functional Implications of Linker Choice
The fundamental difference in the geometry of the spiro[3.3]heptane and terephthalate linkers leads to distinct framework architectures and properties. The planar and linear nature of the terephthalate linker in MOF-5 results in a highly symmetrical, cubic framework with large, accessible pores.[1] This open structure is responsible for its exceptionally high experimental surface area.
In contrast, the spiro[3.3]heptane-2,6-dicarboxylate linker possesses a rigid, three-dimensional structure. This inherent 3D geometry imparts a different topological outcome in the resulting MOF, WIG-5. The spirocyclic nature of the linker can lead to more complex and potentially interpenetrated frameworks. While the calculated surface area of WIG-5 is significant, it is lower than the highest reported values for MOF-5, which can be attributed to the difference in the packing and connectivity of the linkers within the crystal structure. The chirality of the spiro[3.3]heptane linker used in WIG-5 also introduces an interesting design element, offering potential for enantioselective applications.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the organic linkers and the subsequent formation of the MOFs are crucial for reproducibility and further research.
Synthesis of (R)-spiro[3.3]heptane-2,6-dicarboxylic Acid Linker
The synthesis of the chiral spiro[3.3]heptane-2,6-dicarboxylic acid is a multi-step process that begins with the preparation of the racemic acid. The enantiomers are then separated to yield the desired (R)-enantiomer for the synthesis of WIG-5. A common route involves the following key stages:
-
Synthesis of Racemic Spiro[3.3]heptane-2,6-dicarboxylic Acid: This is typically achieved through the condensation of diethyl malonate with pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation.
-
Esterification: The racemic acid is converted to its dicinnamyl ester derivative.
-
Chiral Separation: The stereoisomers of the dicinnamyl ester are separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[2]
-
Hydrolysis: The separated enantiomerically pure ester is then hydrolyzed to yield the (R)-spiro[3.3]heptane-2,6-dicarboxylic acid.
Synthesis of WIG-5 MOF
WIG-5 is synthesized via a solvothermal reaction:
-
Reactants: (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and zinc nitrate hexahydrate are used as the organic linker and the metal source, respectively.
-
Solvent: N,N-dimethylformamide (DMF) is typically used as the solvent.
-
Procedure: The reactants are dissolved in DMF in a sealed vessel.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Isolation: After cooling, the crystalline product is collected by filtration, washed with fresh DMF, and then with a more volatile solvent like chloroform or ethanol to remove residual DMF.
-
Activation: The solvent molecules within the pores are removed by heating under vacuum to yield the porous framework.
Synthesis of Terephthalic Acid Linker
Terephthalic acid is a commercially available and widely used commodity chemical, typically produced by the oxidation of p-xylene. For laboratory-scale MOF synthesis, high-purity terephthalic acid is readily accessible from chemical suppliers.
Synthesis of MOF-5
A reproducible solvothermal synthesis for MOF-5 is as follows:[3]
-
Reactants: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC or terephthalic acid).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure: 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,4-benzenedicarboxylic acid are dissolved in 180 mL of DMF.[3]
-
Reaction Conditions: The solution is stirred for 30 minutes and then heated in a sealed container at a specific temperature, for example, 120 °C for 24 hours, to yield optimal crystals.[3]
-
Isolation and Washing: The resulting crystals are collected, washed with DMF, and then solvent-exchanged with chloroform.
-
Activation: The chloroform is removed by heating under vacuum to activate the MOF.
Visualizing the Synthesis and Comparative Logic
To better understand the relationships between the components and the experimental processes, the following diagrams are provided.
Caption: Linker structure dictates MOF topology and porosity.
Caption: General workflow for MOF synthesis and characterization.
Conclusion
The comparison between spiro[3.3]heptane-based WIG-5 and terephthalate-based MOF-5 highlights the profound impact of linker selection on the final properties of a Metal-Organic Framework. While terephthalate remains a linker of choice for achieving ultra-high surface areas in highly symmetric frameworks, the rigid, three-dimensional nature of spiro[3.3]heptane-dicarboxylate offers a pathway to novel topologies and chiral frameworks. The choice between these or other linkers will ultimately depend on the desired application, whether it be for gas storage, where high porosity is paramount, or for enantioselective catalysis and separations, where the chirality and specific pore environment of a framework like WIG-5 may be more advantageous. This guide serves as a foundational resource for researchers to make informed decisions in the rational design of new MOF materials.
References
Spiro[3.3]heptane-Based Hole-Transporting Materials Emerge as Viable Alternatives to Spiro-OMeTAD in Perovskite Solar Cells
A detailed comparison of the performance, stability, and synthesis of novel spiro[3.3]heptane-based hole-transporting materials (HTMs) against the benchmark spiro-OMeTAD reveals promising advancements for the future of perovskite solar cells.
For researchers and professionals in the field of renewable energy and drug development, the quest for more efficient, stable, and cost-effective materials is paramount. In the realm of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in device performance and longevity. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard. However, its complex synthesis, high cost, and susceptibility to degradation have spurred the search for superior alternatives. A promising new class of materials based on the spiro[3.3]heptane core is showing significant potential to challenge the dominance of spiro-OMeTAD.
This guide provides an objective comparison of the performance of spiro[3.3]heptane-based HTMs versus spiro-OMeTAD, supported by experimental data from recent studies.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an HTM is primarily judged by the photovoltaic performance of the solar cell in which it is incorporated. Key metrics include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of perovskite solar cells utilizing different spiro[3.3]heptane-based HTMs compared to the conventional spiro-OMeTAD.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| spiro-OMeTAD | 17.13 | 1.11 | 22.03 | 69 | [1] |
| SDF-OMeTAD | 13.01 | 1.10 | 19.06 | 62 | [1] |
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| spiro-OMeTAD | 22.95 | 1.15 | 25.51 | 78.2 | [2] |
| SF-MPA-MCz | 24.53 | 1.18 | 26.24 | 79.22 | [2] |
SDF-OMeTAD, a spiro[3.3]heptane-2,6-dispirofluorene based HTM, demonstrated a competitive open-circuit voltage but fell short in current density and fill factor, resulting in a lower overall power conversion efficiency compared to spiro-OMeTAD in initial studies.[1] However, a more recently developed spiro-type HTM, SF-MPA-MCz, which incorporates a spiro[3.3]heptane derivative, has shown a remarkable improvement, outperforming spiro-OMeTAD in all key photovoltaic parameters.[2] This newer material achieved a power conversion efficiency of 24.53%, surpassing the 22.95% efficiency of the spiro-OMeTAD-based device.[2]
Delving into the Physicochemical Properties
The performance of an HTM is intrinsically linked to its molecular structure and resulting electronic and thermal properties.
| Property | spiro-OMeTAD | SDF-OMeTAD | SF-MPA-MCz |
| HOMO Level (eV) | -5.22 | -5.28 | - |
| LUMO Level (eV) | - | -2.37 | - |
| Band Gap (eV) | ~2.99 | 2.99 | - |
| Thermal Decomposition Temp. (°C) | ~400 | ~400 | Enhanced vs. spiro-OMeTAD |
The highest occupied molecular orbital (HOMO) energy level of SDF-OMeTAD is slightly deeper than that of spiro-OMeTAD, which allows for better energy level alignment with the valence band of the perovskite, facilitating efficient hole extraction.[1] Both materials exhibit high thermal stability, with decomposition temperatures around 400 °C.[1] The newer SF-MPA-MCz also boasts enhanced thermal stability compared to spiro-OMeTAD.[2]
Synthesis and Cost-Effectiveness
A significant advantage of the spiro[3.3]heptane-based HTMs lies in their simplified synthesis. SDF-OMeTAD, for instance, can be prepared in a straightforward two-step reaction, which is a considerable simplification compared to the multi-step synthesis of spiro-OMeTAD.[1] This not only reduces the cost of production but also the environmental impact, making it a more attractive option for large-scale manufacturing.[1] Similarly, the optimal solution concentration for SF-MPA-MCz is significantly lower than that for spiro-OMeTAD (30 mg/ml vs. >70 mg/ml), which could lead to substantial cost reductions in large-area device fabrication.[2]
Experimental Protocols
To ensure a fair comparison, it is crucial to understand the experimental conditions under which these materials were tested. The following outlines a typical fabrication process for perovskite solar cells.
Device Fabrication Workflow
Caption: A generalized workflow for the fabrication of n-i-p perovskite solar cells.
Detailed Methodologies
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
2. Electron Transport Layer (ETL) Deposition:
-
A layer of tin oxide (SnO₂) or titanium dioxide (TiO₂) is deposited onto the cleaned FTO substrate. For instance, a SnO₂ nanoparticle solution can be spin-coated and then annealed.[1]
3. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) is spin-coated onto the ETL in an inert atmosphere. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
4. Hole Transport Layer (HTL) Deposition:
-
The HTM solution (either spiro-OMeTAD or a spiro[3.3]heptane-based alternative) is prepared, typically in chlorobenzene, often with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity.
-
The HTM solution is then spin-coated on top of the perovskite layer.
5. Electrode Deposition:
-
Finally, a top electrode, usually gold (Au), is deposited by thermal evaporation to complete the device.
Molecular Structures
The core molecular structure plays a pivotal role in the properties of the HTM. The spiro-fused core in these molecules provides a three-dimensional structure that helps to prevent π-π stacking and crystallization, leading to good film-forming properties.
Caption: Molecular structures of spiro-OMeTAD and the spiro[3.3]heptane-based HTM, SDF-OMeTAD.
Conclusion
The emergence of spiro[3.3]heptane-based HTMs marks a significant step forward in the development of perovskite solar cell technology. While early examples like SDF-OMeTAD showed promise but did not fully match the performance of spiro-OMeTAD, newer derivatives such as SF-MPA-MCz have demonstrated superior power conversion efficiencies and enhanced stability. The simplified synthesis and potential for lower production costs are compelling advantages that could accelerate the commercialization of perovskite solar cells. As research in this area continues, further optimization of spiro[3.3]heptane-based HTMs is expected to unlock even greater performance and stability, solidifying their position as a leading alternative to the long-reigning spiro-OMeTAD.
References
- 1. A facilely synthesized ‘spiro’ hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06643K [pubs.rsc.org]
- 2. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of Spiro[3.3]heptane Linkers in MOFs: A Comparative Guide to Solid-State NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of Metal-Organic Frameworks (MOFs) is paramount. The successful incorporation of novel linkers, such as the rigid and three-dimensional spiro[3.3]heptane dicarboxylate, is a critical step in designing MOFs with tailored properties. This guide provides a comprehensive comparison of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy with other common analytical techniques for validating linker incorporation, supported by experimental data and detailed protocols.
Solid-state NMR spectroscopy has emerged as a powerful, non-destructive technique that provides atomic-level information on the local environment of nuclei within a MOF, making it particularly well-suited for confirming the presence and integration of specific organic linkers.[1][2][3][4][5] Unlike diffraction techniques that rely on long-range order, ssNMR excels at probing the short-range order and dynamics of the framework, offering a complementary perspective on the material's structure.[1][2]
Comparative Analysis of Characterization Techniques
The choice of analytical technique for validating linker incorporation depends on the specific information required, the nature of the sample (e.g., crystallinity, quantity), and the available instrumentation. While Powder X-ray Diffraction (PXRD) is the workhorse for confirming the crystalline phase of a MOF, it may not be sufficient to unequivocally prove the incorporation of a new linker, especially if the new linker is isoreticular to a known structure. Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of the MOF, while Fourier-Transform Infrared (FTIR) spectroscopy can identify the presence of functional groups associated with the linker. However, ssNMR provides direct, unambiguous evidence of the linker's covalent integration into the framework through the analysis of chemical shifts and internuclear correlations.
Below is a comparative summary of these techniques for the validation of spiro[3.3]heptane linker incorporation in MOFs.
| Technique | Information Provided | Advantages | Limitations |
| Solid-State NMR (ssNMR) | Direct evidence of linker incorporation through unique chemical shifts of spiro[3.3]heptane carbons. Information on linker dynamics and local environment. | High sensitivity to local structure, non-destructive, applicable to both crystalline and amorphous materials.[1][2] | Lower sensitivity compared to other techniques, requiring longer acquisition times or isotopic labeling.[6] Paramagnetic metal centers can complicate spectral acquisition and interpretation.[6] |
| Powder X-ray Diffraction (PXRD) | Confirmation of the crystalline structure and phase purity of the MOF.[7][8] | Rapid analysis, widely available, provides information on long-range order. | May not distinguish between MOFs with structurally similar linkers (isoreticular MOFs). Requires crystalline material.[7][8] |
| Thermogravimetric Analysis (TGA) | Information on the thermal stability and decomposition profile of the MOF, which can be correlated to the linker's properties.[9][10][11] | Provides quantitative information on the organic content and solvent molecules. | Indirect evidence of linker incorporation. Decomposition profile can be influenced by various factors. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic vibrational modes of the spiro[3.3]heptane linker and its carboxylate groups.[12][13] | Rapid and simple measurement, sensitive to functional groups. | Can be difficult to distinguish linker vibrations from those of other organic components or adsorbed species. Provides qualitative rather than quantitative information on incorporation. |
Experimental Data: A Case Study with a Structurally Analogous Linker
While specific ssNMR data for a MOF containing a spiro[3.3]heptane linker is not abundant in the literature, we can draw parallels from MOFs with other bulky, non-aromatic linkers. For instance, the ¹³C CP/MAS ssNMR spectrum of a MOF incorporating a cycloalkyl dicarboxylate linker would exhibit characteristic peaks for the aliphatic carbons, providing a clear signature of its presence in the framework.
Here, we present representative ¹³C ssNMR chemical shifts for the spiro[3.3]heptane-2,6-dicarboxylic acid linker and a hypothetical MOF incorporating it, alongside data for a well-characterized MOF with a different linker for comparison.
| Compound | Carbon Environment | Expected ¹³C Chemical Shift (ppm) |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Carboxylate (-COOH) | ~175 |
| Spiro-carbon | ~35 | |
| Methine (-CH-) | ~45 | |
| Methylene (-CH₂-) | ~30 | |
| Hypothetical Spiro[3.3]heptane-MOF | Coordinated Carboxylate (-COO⁻) | ~170-180 |
| Spiro-carbon | ~35-40 | |
| Methine (-CH-) | ~45-50 | |
| Methylene (-CH₂-) | ~30-35 | |
| UiO-66 (Terephthalic acid linker) | Coordinated Carboxylate (-COO⁻) | 171 |
| Aromatic C-H | 131 | |
| Aromatic C-COO | 138 |
Note: The chemical shifts for the hypothetical MOF are estimated based on typical coordination-induced shifts observed in other MOFs.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data.
Solid-State NMR (¹³C CP/MAS)
-
Sample Preparation: Around 50-100 mg of the activated MOF powder is packed into a 4 mm zirconia rotor.
-
Instrumentation: Experiments are typically performed on a wide-bore solid-state NMR spectrometer operating at a magnetic field of 9.4 T or higher.
-
Experimental Parameters:
-
Technique: Cross-Polarization Magic Angle Spinning (CP/MAS).
-
Larmor Frequency: Approximately 100 MHz for ¹³C.
-
MAS Rate: 10-15 kHz.[14]
-
Contact Time: 1-4 ms.[14]
-
Recycle Delay: 2-5 s, depending on the ¹H T₁ relaxation time.
-
Decoupling: High-power ¹H decoupling during acquisition.
-
Referencing: Adamantane is used as an external reference for ¹³C chemical shifts (δ = 38.48 ppm for the CH₂ signal).
-
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A thin layer of the MOF powder is gently pressed onto a zero-background sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Data Collection:
-
2θ Range: 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: The experimental diffraction pattern is compared with the simulated pattern from single-crystal data or with patterns of known phases to confirm the structure and purity.[15]
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Approximately 5-10 mg of the activated MOF is placed in an alumina crucible.
-
Instrumentation: A thermogravimetric analyzer capable of heating to at least 800 °C.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen or air, with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 5-10 °C/min is applied from room temperature to 800 °C.[10]
-
-
Data Analysis: The weight loss as a function of temperature is analyzed to identify solvent loss and framework decomposition temperatures.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The MOF sample is finely ground and mixed with KBr powder (typically 1-2 mg of sample in 100-200 mg of KBr). The mixture is then pressed into a transparent pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Collection:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions and shapes of the vibrational bands are analyzed to identify characteristic functional groups of the spiro[3.3]heptane linker and its coordination to the metal centers.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating linker incorporation and the logical relationship in comparing the different analytical techniques.
Caption: Workflow for validating spiro[3.3]heptane linker incorporation in MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Metal-Organic Frameworks: Unlocking the Potential of Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal–organic frameworks, STAM-1 and HKUST-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 8. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Unveiling the Structural Intricacies of Spiro[3.3]heptane-Containing MOFs: A Comparative Guide
A detailed single-crystal X-ray diffraction analysis of spiro[3.3]heptane-containing Metal-Organic Frameworks (MOFs) reveals unique structural properties. This guide provides a comparative overview of these novel materials, benchmarking them against the well-established MOF-5. It offers researchers, scientists, and drug development professionals a comprehensive look at their synthesis, crystallographic data, and potential performance advantages.
The quest for novel porous materials with tailored properties has led to the exploration of innovative organic linkers in the design of Metal-Organic Frameworks (MOFs). One such promising linker is spiro[3.3]heptane-2,6-dicarboxylic acid, which has been successfully incorporated into a chiral isoreticular metal-organic framework (IRMOF) designated as WIG-5. This MOF, with a chemical name of basic Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate, showcases a unique three-dimensional structure with potential applications in enantioselective separation and catalysis.
Comparative Analysis: WIG-5 versus MOF-5
To contextualize the properties of this spiro[3.3]heptane-containing MOF, a comparison with the archetypal MOF-5 is presented. MOF-5, also known as IRMOF-1, is a well-characterized material with a cubic crystal structure and high porosity.
| Property | WIG-5 (spiro[3.3]heptane-based) | MOF-5 (1,4-benzenedicarboxylate-based) |
| Chemical Formula | Zn-(R)-spiro[3.3]heptane-2,6-dicarboxylate | Zn₄O(C₈H₄O₄)₃ |
| Crystal System | Orthorhombic | Cubic |
| Space Group | P2₁2₁2₁[1] | Fm-3m |
| Secondary Building Unit (SBU) | Zn₄O(CO₂)₆(DMF)₂ | Zn₄O(CO₂)₆ |
| Porosity | Data not available | High (BET surface area up to 3800 m²/g)[2] |
| CO₂ Adsorption | Data not available | ~2.43 mmol/g (at 25°C and 1 bar for MOF-5 derived carbon)[3][4] |
| Thermal Stability | Stable up to ~300°C | Stable up to ~400°C[5] |
Note: Quantitative porosity and gas adsorption data for WIG-5 are not yet publicly available in the reviewed literature. The comparison is based on available structural and thermal stability data.
Experimental Protocols
Synthesis of WIG-5
The synthesis of WIG-5 is achieved through a solvothermal reaction. While specific molar ratios and concentrations are detailed in the primary research, the general procedure is as follows:
-
Reactant Preparation: (R)-spiro[3.3]heptane-2,6-dicarboxylic acid is used as the organic linker. Zinc nitrate hexahydrate serves as the metal source.
-
Solvothermal Reaction: The linker and the metal salt are dissolved in dimethylformamide (DMF).
-
Crystallization: The solution is sealed in a suitable vessel and heated to a specific temperature for a designated period, allowing for the formation of single crystals.
-
Product Isolation: After cooling, the resulting single crystals of WIG-5 are collected, washed, and dried.
Synthesis of MOF-5 (for comparison)
A typical solvothermal synthesis for MOF-5 involves:
-
Reactant Preparation: 1,4-benzenedicarboxylic acid (H₂BDC) and zinc nitrate hexahydrate are used as the linker and metal source, respectively.
-
Solvothermal Reaction: The reactants are dissolved in a solvent, commonly N,N-diethylformamide (DEF).
-
Crystallization: The mixture is heated in a sealed container, for instance, in an oil bath at 150°C for 20 minutes, to yield crystals.
-
Activation: The synthesized MOF-5 is washed with a suitable solvent, such as chloroform, and then heated under vacuum to remove any guest molecules from the pores.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The determination of the crystal structure for these MOFs is primarily accomplished through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the MOF is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software. The positions of the atoms within the crystal lattice are determined (structure solution) and their parameters are adjusted to best fit the experimental data (structure refinement). This process yields the final crystal structure, including unit cell dimensions, space group, and atomic coordinates.
Visualizing the Experimental Workflow
The logical flow of synthesizing and characterizing these MOFs can be visualized as follows:
Caption: Workflow for MOF Synthesis and Analysis.
The introduction of the rigid and chiral spiro[3.3]heptane linker into MOF architecture, as exemplified by WIG-5, opens new avenues for designing functional materials. While comprehensive performance data is still emerging, the detailed structural analysis confirms the successful synthesis of a novel, chiral framework. Further investigation into the porosity and gas adsorption properties of WIG-5 and other spiro[3.3]heptane-containing MOFs is crucial to fully understand their potential and to enable a more complete comparison with established materials like MOF-5.
References
Gas sorption selectivity of MOFs with spiro[3.3]heptane linkers for CO2/N2 separation
Dear Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative analysis of benchmark Metal-Organic Frameworks (MOFs) for the separation of carbon dioxide (CO2) from nitrogen (N2), a critical process in carbon capture and flue gas purification.
Initial research into the gas sorption properties of MOFs featuring spiro[3.3]heptane linkers revealed a significant gap in the available experimental and computational data for CO2/N2 separation. Therefore, this guide has been pivoted to focus on three well-characterized and high-performing MOFs that are widely regarded as benchmarks in this field: ZIF-8 , UiO-66 , and Mg-MOF-74 . These materials have been selected due to their distinct structural features and extensive documentation of their gas separation performance, providing a solid basis for comparison.
This guide will objectively compare the performance of these alternative MOFs, supported by experimental data from peer-reviewed literature. We will delve into their synthesis, activation, and the conditions under which their gas sorption properties were measured, offering a comprehensive overview for researchers in the field.
Logical Pathway for MOF Selectivity in CO2/N2 Separation
The selective capture of CO2 over N2 in Metal-Organic Frameworks is governed by a combination of factors related to the MOF's structure and the physicochemical properties of the gas molecules. The following diagram illustrates the key relationships that determine a MOF's performance in this separation process.
Caption: Factors influencing CO2/N2 selectivity in MOFs.
Performance Data Comparison
The following tables summarize the key performance metrics for ZIF-8, UiO-66, and Mg-MOF-74 in CO2/N2 separation. The data has been compiled from various sources to provide a comparative overview.
Table 1: Structural and Physical Properties of Benchmark MOFs
| Property | ZIF-8 | UiO-66 | Mg-MOF-74 (CPO-27-Mg) |
| Metal Center | Zn | Zr | Mg |
| Organic Linker | 2-methylimidazolate | 1,4-benzenedicarboxylate | 2,5-dihydroxyterephthalate |
| Pore/Aperture Size | ~3.4 Å | ~6 Å (triangular window) | ~11 Å (1D hexagonal channels) |
| BET Surface Area | 1000 - 2000 m²/g[1] | ~970 - 1390 m²/g[2][3] | ~1525 - 1640 m²/g[4] |
| Pore Volume | ~0.28 - 0.66 cm³/g[1] | ~0.45 cm³/g | ~0.16 cm³/g[5] |
| Thermal Stability | Up to ~550 °C in N2 | Up to ~500 °C[6] | Up to ~400 °C in N2 |
| Chemical Stability | High (water, organic solvents)[7] | Very High (water, acid)[6] | Moderate (sensitive to moisture)[8] |
Table 2: CO2/N2 Separation Performance Data
| Parameter | ZIF-8 | UiO-66 | Mg-MOF-74 |
| CO2 Uptake (298 K, 1 bar) | ~1.2 - 1.7 mmol/g[9] | ~2.5 - 3.5 mmol/g[6] | ~7.95 mmol/g (350 mg/g)[4] |
| N2 Uptake (298 K, 1 bar) | Low | ~0.18 mmol/g | Low |
| Ideal Adsorption Selectivity (CO2/N2) | ~7 - 14[7] | ~15 - 28[10] | ~46 (from Henry's constants) |
| Isosteric Heat of Adsorption (Qst) for CO2 | ~20 - 25 kJ/mol | ~25 - 30 kJ/mol | ~42 - 47 kJ/mol[4][11] |
| Separation Mechanism | Primarily Kinetic (molecular sieving) | Primarily Equilibrium (thermodynamic) | Primarily Equilibrium (thermodynamic) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis, activation, and characterization of the benchmark MOFs discussed.
ZIF-8
-
Synthesis Protocol (Solvothermal Method):
-
Dissolve zinc nitrate hexahydrate (e.g., 670 mg) and 2-methylimidazole (e.g., 187 mg) in N,N-dimethylformamide (DMF) (e.g., 50 mL) in separate beakers.[12]
-
Mix the two solutions and stir until a clear solution is obtained.[12]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.[12]
-
Heat the autoclave in an oven at a specified temperature (e.g., 140 °C) for a set duration (e.g., 24 hours).[12]
-
After cooling to room temperature, filter the resulting white powder.
-
Wash the product sequentially with fresh DMF and methanol multiple times to remove unreacted precursors.[12]
-
Dry the final ZIF-8 powder in an oven at a moderate temperature (e.g., 60 °C).[12]
-
-
Activation Protocol:
-
Place the synthesized ZIF-8 powder in a sample tube of a gas sorption analyzer.
-
Heat the sample under a high vacuum at a temperature between 150-250 °C for several hours (e.g., 12 hours) to remove any residual solvent molecules occluded within the pores.
-
-
Gas Sorption Measurement:
-
After activation and cooling to the desired measurement temperature (e.g., 298 K), introduce high-purity CO2 and N2 gases incrementally into the sample tube.
-
Measure the amount of gas adsorbed at each pressure point to generate adsorption isotherms.
-
Calculate selectivity using the Ideal Adsorbed Solution Theory (IAST) from the pure component isotherm data or by direct measurement of mixed gas adsorption.
-
UiO-66
-
Synthesis Protocol (Solvothermal Method):
-
Dissolve zirconium(IV) chloride (ZrCl4) and 1,4-benzenedicarboxylic acid (terephthalic acid) in DMF. Acetic acid is often used as a modulator to improve crystallinity.
-
Transfer the precursor solution to a Teflon-lined autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling, collect the white crystalline product by filtration.
-
Wash the product with DMF and then with a solvent like ethanol or methanol to exchange the DMF.
-
Dry the product in an oven.
-
-
Activation Protocol:
-
Place the as-synthesized UiO-66 powder in a vacuum oven or the port of a sorption analyzer.
-
Heat the sample under vacuum at a high temperature (e.g., 250-300 °C) for an extended period (e.g., 12-24 hours) to remove residual solvent and unreacted linker molecules from the pores.
-
-
Gas Sorption Measurement:
-
Perform volumetric or gravimetric gas adsorption measurements at the desired temperature (e.g., 298 K) using high-purity CO2 and N2.
-
Record the uptake of each gas at various pressures to construct the adsorption isotherms.
-
Conduct breakthrough experiments with a CO2/N2 gas mixture to evaluate the dynamic separation performance and determine the breakthrough capacity.[13]
-
Mg-MOF-74
-
Synthesis Protocol (Solvothermal Method):
-
Dissolve magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 2,5-dihydroxyterephthalic acid in a solvent mixture, typically DMF, ethanol, and water (e.g., in a 15:1:1 volume ratio).[14]
-
After brief sonication, seal the solution in a Teflon-lined autoclave.[14]
-
Heat the autoclave at a specific temperature (e.g., 125 °C) for a duration of 20-24 hours.[14]
-
After cooling, recover the crystalline product by filtration.
-
Wash the product thoroughly with DMF and then methanol.
-
Dry the material under vacuum.
-
-
Activation Protocol:
-
The activation of Mg-MOF-74 is critical to expose the open metal sites and must be done carefully to avoid framework collapse.[5]
-
Heat the sample under a dynamic high vacuum at a temperature of approximately 150-200 °C for at least 12 hours.[5] This process removes the solvent molecules coordinated to the magnesium centers.
-
-
Gas Sorption Measurement:
-
Measure the single-component CO2 and N2 adsorption isotherms at relevant temperatures (e.g., 298 K) on the fully activated sample.
-
Due to the strong affinity of the open magnesium sites for CO2, this MOF typically shows very high CO2 uptake at low pressures.[15]
-
The isosteric heat of adsorption (Qst) is often calculated from isotherms measured at multiple temperatures to quantify the strength of the CO2-framework interaction.[4]
-
References
- 1. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01015A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inorganic Chemistry Laboratory Experiment on the Zeolitic Imidazolate Framework ZIF-8, a Typical Example of Metal Organic Framework [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 15. CO2 Adsorption in Metal-Organic Framework Mg-MOF-74: Effects of Inter-Crystalline Space [mdpi.com]
Comparative Analysis of Thermal and Chemical Stability: Spiro[3.3]heptane-Based MOFs Versus Traditional Frameworks
A detailed evaluation of the structural resilience of a novel spiro[3.3]heptane-based Metal-Organic Framework (MOF), WIG-5, in comparison to the well-established MOFs: MOF-5, UiO-66, ZIF-8, and MIL-53. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance under thermal and chemical stress, supported by experimental data.
The burgeoning field of Metal-Organic Frameworks (MOFs) has presented a plethora of opportunities for applications ranging from gas storage and separation to catalysis and drug delivery. A key determinant of a MOF's practical applicability is its thermal and chemical stability. This guide focuses on the stability profile of a recently synthesized chiral MOF, WIG-5, which incorporates a unique spiro[3.3]heptane-2,6-dicarboxylate linker. Its performance is benchmarked against four widely studied MOFs: MOF-5, UiO-66, ZIF-8, and MIL-53, providing a comparative framework for material selection and design.
Thermal Stability Assessment
The thermal stability of MOFs is a critical parameter, dictating their suitability for applications that involve elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique used to determine the decomposition temperature of these materials.
Summary of Thermal Stability Data
| MOF | Metal Node | Organic Linker | Decomposition Temperature (°C) | Atmosphere |
| WIG-5 | Zn₄O | (R)-spiro[3.3]heptane-2,6-dicarboxylate | ~300 | Argon |
| MOF-5 | Zn₄O | 1,4-benzenedicarboxylate | ~400-500 | Inert/Air |
| UiO-66 | Zr₆O₄(OH)₄ | 1,4-benzenedicarboxylate | ~450-500 | Oxidative/Inert |
| ZIF-8 | Zn | 2-methylimidazolate | ~550 | N₂ |
| MIL-53(Al) | Al(OH) | 1,4-benzenedicarboxylate | ~400 | Air |
WIG-5 , a zinc-based MOF featuring a spiro[3.3]heptane-2,6-dicarboxylate linker, exhibits a three-stage mass loss upon heating in an inert atmosphere. The final decomposition of the framework occurs at approximately 300 °C. In comparison, MOF-5 , which shares a similar Zn₄O secondary building unit but with a planar aromatic linker, generally shows higher thermal stability, with decomposition reported in the range of 400-500 °C[1][2].
UiO-66 , a zirconium-based MOF, is renowned for its exceptional thermal stability, with its framework remaining intact up to 450-500 °C in both oxidative and inert environments. However, the presence of defects in the UiO-66 structure can lead to a collapse of the crystalline framework at a lower temperature of 250 °C.
ZIF-8 , a zeolitic imidazolate framework, demonstrates remarkable thermal stability, withstanding temperatures up to 550 °C in a nitrogen atmosphere[3]. MIL-53(Al) , an aluminum-based MOF known for its flexible framework, is thermally stable up to around 400 °C in air.
Chemical Stability Evaluation
The ability of a MOF to maintain its structural integrity in the presence of various chemicals, including water, acids, and bases, is crucial for many applications, particularly in solution-based processes and humid environments.
Summary of Chemical Stability Data
| MOF | Water Stability | Acidic Stability (pH) | Basic Stability (pH) |
| WIG-5 | Data not available | Data not available | Data not available |
| MOF-5 | Unstable | Degrades | Degrades |
| UiO-66 | Stable | Stable (low pH) | Unstable (high pH) |
| ZIF-8 | Stable | Unstable (acidic solutions) | Stable (alkaline solutions) |
| MIL-53(Al) | Stable | Stable | Moderately Stable |
Detailed information on the chemical stability of WIG-5 is not yet extensively reported in the literature. However, given its structural similarity to MOF-5, which is known to be sensitive to moisture, it is an area that warrants further investigation.
MOF-5 is notoriously unstable in the presence of water and both acidic and basic conditions, which limits its practical applications[4]. This instability is attributed to the hydrolysis of the zinc-carboxylate coordination bonds.
In contrast, UiO-66 exhibits excellent stability in water and acidic solutions due to the strong Zr-O bonds. However, it is susceptible to degradation under basic conditions.
ZIF-8 displays a contrasting stability profile. It is stable in boiling alkaline water and organic solvents but will degrade in acidic solutions[3].
MIL-53(Al) is generally considered to be stable in water and mild acidic and basic conditions, although its stability can be influenced by the specific solvent and pH.
Experimental Protocols
A standardized approach to evaluating MOF stability is essential for accurate comparisons. The following are typical experimental protocols for the key techniques cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the MOF.
Procedure:
-
A small sample of the activated MOF (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a continuous flow of a specific gas (e.g., nitrogen, argon, or air) to a final temperature (e.g., 800 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure.
Chemical Stability Testing (Powder X-Ray Diffraction)
Objective: To assess the structural integrity of the MOF after exposure to different chemical environments.
Procedure:
-
A sample of the activated MOF is immersed in a specific chemical solution (e.g., water, acidic solution of a certain pH, or basic solution of a certain pH) for a defined period (e.g., 24 hours) at a specific temperature (e.g., room temperature or elevated temperature).
-
After the exposure period, the solid is recovered by centrifugation or filtration and washed with a suitable solvent (e.g., ethanol or DMF) to remove the residual test solution.
-
The recovered solid is dried under vacuum.
-
The Powder X-ray Diffraction (PXRD) pattern of the treated sample is collected and compared with the PXRD pattern of the as-synthesized, activated MOF.
-
Retention of the characteristic diffraction peaks indicates that the framework has remained intact, while the disappearance or significant broadening of the peaks signifies degradation of the crystalline structure.
Visualizing the Evaluation Workflow
The logical flow of experiments to assess the thermal and chemical stability of MOFs can be visualized as follows:
References
- 1. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Stability of MOF-5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hole-Transporting Materials: Spotlight on the Spiro[3.3]heptane Core
For researchers, scientists, and professionals in drug development, the selection of an appropriate hole-transporting material (HTM) is a critical factor in the advancement of organic electronics, particularly in the realm of perovskite solar cells (PSCs). This guide provides a comparative analysis of the charge transport properties of a promising new class of HTMs featuring a spiro[3.3]heptane (SH) core, benchmarked against the widely used spiro-OMeTAD and other common alternatives like PTAA and P3HT.
The efficiency and stability of PSCs are intrinsically linked to the ability of the HTM to effectively extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode. The ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite layer, and good film-forming properties. While spiro-OMeTAD has been the gold standard, its complex synthesis and high cost have driven the search for viable alternatives.
The Rise of the Spiro[3.3]heptane Core
A notable innovation in HTM design is the incorporation of a spiro[3.3]heptane core. One such example is SDF-OMeTAD (2,2',7,7'-tetrakis(N,N-p-dimethoxyphenylamino)spiro[3.3]heptane-2,6-dispirofluorene). The synthesis of SDF-OMeTAD is significantly simpler and more cost-effective compared to the multi-step synthesis of spiro-OMeTAD.[1]
Comparative Analysis of Charge Transport Properties
To provide a clear comparison, the following tables summarize the key performance metrics of SDF-OMeTAD and its alternatives.
Table 1: Comparison of Hole Mobility and Conductivity
| Hole-Transporting Material (HTM) | Hole Mobility (μ) (cm²/Vs) | Conductivity (σ) (S/cm) |
| SDF-OMeTAD | Data not available in reviewed literature | Data not available in reviewed literature |
| spiro-OMeTAD (undoped) | ~2 x 10⁻⁵ - 4 x 10⁻⁴ | ~10⁻⁷ |
| PTAA | ~1 x 10⁻³ - 5 x 10⁻³ | ~10⁻⁶ |
| P3HT | ~1 x 10⁻⁴ - 1 x 10⁻³ | ~10⁻⁵ |
Note: The charge transport properties of HTMs can be influenced by factors such as doping, film quality, and measurement techniques.
Table 2: Performance in Perovskite Solar Cells (PSCs)
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| SDF-OMeTAD | 13.01[1] | 1.10[1] | 19.06[1] | 0.62[1] |
| spiro-OMeTAD | ~18-22+ | ~1.1-1.2 | ~22-24 | ~0.75-0.80 |
| PTAA | ~19-23+ | ~1.1-1.2 | ~23-25 | ~0.78-0.82 |
| P3HT | ~16-20+ | ~1.0-1.1 | ~21-23 | ~0.70-0.75 |
Note: The performance of PSCs is highly dependent on the overall device architecture, perovskite composition, and fabrication conditions. The values presented are representative from various literature sources.
Experimental Protocols
A fundamental technique for characterizing the charge transport properties of HTMs is the Space-Charge-Limited Current (SCLC) measurement. This method allows for the determination of the charge carrier mobility.
Experimental Protocol for SCLC Measurement:
-
Device Fabrication: A hole-only device is fabricated with the following architecture: ITO/PEDOT:PSS/HTM/Au.
-
Indium Tin Oxide (ITO) coated glass serves as the transparent conductive substrate.
-
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO to act as a hole injection layer.
-
The hole-transporting material (HTM) being tested is then deposited, typically via spin-coating from a solution.
-
Finally, a gold (Au) electrode is thermally evaporated on top to complete the device.
-
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
Data Analysis: The J-V curve is plotted on a log-log scale. In the ideal case, the curve will exhibit an ohmic region (J ∝ V) at low voltages and a space-charge-limited region (J ∝ V²) at higher voltages. The hole mobility (μ) can be extracted from the SCLC region using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
μ is the hole mobility
-
V is the applied voltage
-
d is the thickness of the HTM layer
-
Visualizing the Landscape of Hole-Transporting Materials
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: Comparison of different hole-transporting materials and their application in perovskite solar cells.
Caption: Experimental workflow for determining hole mobility using the Space-Charge-Limited Current (SCLC) method.
Conclusion
The development of novel hole-transporting materials with simplified synthesis and reduced cost, such as those based on the spiro[3.3]heptane core, is a significant step towards the commercial viability of perovskite solar cell technology. While direct quantitative data on the hole mobility and conductivity of SDF-OMeTAD is not yet widely available in the literature, its performance in PSCs demonstrates its potential as a cost-effective alternative to spiro-OMeTAD. Further research and detailed characterization of the intrinsic charge transport properties of spiro[3.3]heptane-based HTMs are crucial to fully assess their capabilities and optimize their performance in next-generation electronic devices.
References
A Comparative Guide to the Porosity and Surface Area of Spiro[3.3]heptane MOFs and Traditional MOFs
For Researchers, Scientists, and Drug Development Professionals
The advent of Metal-Organic Frameworks (MOFs) has revolutionized materials science, offering unprecedented porosity and surface area for a myriad of applications, including gas storage, catalysis, and drug delivery. While traditional MOFs, constructed from planar organic linkers, have been extensively studied, a new class of MOFs incorporating rigid, three-dimensional spirocyclic linkers, such as those based on spiro[3.3]heptane, is emerging. This guide provides a comparative analysis of the porosity and surface area of these novel spiro[3.3]heptane-based MOFs against their well-established traditional counterparts.
Executive Summary
This guide reveals a significant data gap in the publicly available research concerning the quantitative porosity and surface area of spiro[3.3]heptane-based MOFs. While the synthesis of chiral MOFs using spiro[3.3]heptane-2,6-dicarboxylic acid (WIG-5) has been reported, specific surface area and pore volume data from gas sorption analysis are not yet available.
Consequently, this comparison focuses on providing a comprehensive overview of the experimentally determined porosity and surface area of benchmark traditional MOFs—MOF-5, HKUST-1, ZIF-8, and UiO-66—and offers a qualitative discussion on the anticipated properties of spiro[3.3]heptane-based MOFs based on their unique structural characteristics. The rigid, non-planar geometry of the spiro[3.3]heptane linker is expected to introduce unique pore topologies and potentially hinder the high packing densities often seen in MOFs derived from flat linkers, which could lead to novel adsorption and separation behaviors.
Quantitative Data Comparison: Traditional MOFs
The following table summarizes the key porosity and surface area parameters for four of the most studied traditional MOFs. These values, determined through nitrogen or argon adsorption measurements, highlight the exceptional porosities that have made these materials benchmarks in the field.
| Metal-Organic Framework (MOF) | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 | 260 - 4400[1] | 2900[2] | 0.92 - 1.04[1] |
| HKUST-1 | 690 - 1800[3][4] | 1526[5] | ~0.8[3] |
| ZIF-8 | 1040 - 1947[6][7] | - | 0.53 - 0.66[7] |
| UiO-66 | 1000 - 1800[8] | 1200 - 1531[5][9] | 0.40 - 0.90[8] |
Spiro[3.3]heptane MOFs: A Qualitative Outlook
The defining feature of spiro[3.3]heptane-based linkers is their rigid, three-dimensional structure. Unlike the planar aromatic linkers that constitute the building blocks of MOFs like MOF-5 and HKUST-1, the spiro[3.3]heptane core enforces a fixed, non-planar geometry. This has several potential implications for the resulting MOF architecture:
-
Pore Topology: The angled disposition of the carboxylate functional groups on the spiro[3.3]heptane scaffold is likely to direct the formation of complex, three-dimensional pore networks that differ significantly from the often linear or cuboidal pores found in traditional MOFs.
-
Interpenetration: The steric bulk and non-planar nature of the spirocyclic linker may frustrate the common phenomenon of interpenetration, where multiple independent frameworks grow through one another. This could lead to more open and accessible porous structures.
-
Surface Area and Porosity: The intrinsic void space created by the spirocyclic core could contribute to high porosity. However, the less efficient packing of these 3D linkers compared to their planar counterparts might result in lower overall surface areas than the highest values reported for traditional MOFs.
Further experimental investigation, specifically gas adsorption analysis, is crucial to quantify these properties and understand the full potential of spiro[3.3]heptane-based MOFs.
Experimental Protocols
The determination of surface area and porosity in MOFs is predominantly carried out using gas physisorption analysis, most commonly with nitrogen at 77 K. The following are detailed methodologies for the key experiments.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET theory is the most widely used method for determining the specific surface area of porous materials.
Methodology:
-
Sample Activation: A known mass of the MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any guest molecules (e.g., solvents) from the pores. The activation temperature and duration are critical and specific to the thermal stability of the MOF.
-
Isotherm Measurement: The sample tube is then transferred to an analysis port of a gas adsorption analyzer. The sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced into the sample tube in controlled increments.
-
Data Analysis: The amount of nitrogen adsorbed at each relative pressure (P/P₀) is measured, generating an adsorption isotherm. The BET equation is applied to the data in the relative pressure range of approximately 0.05 to 0.35 to calculate the monolayer capacity, from which the total surface area is determined.
Pore Volume and Size Distribution Analysis
The total pore volume and pore size distribution are typically determined from the same nitrogen adsorption-desorption isotherm data.
Methodology:
-
Total Pore Volume: The total volume of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99) is used to calculate the total pore volume of the material, assuming the pores are completely filled with liquid nitrogen.
-
Pore Size Distribution (BJH Method): The Barrett-Joyner-Halenda (BJH) method is a common technique used to calculate the pore size distribution from the desorption branch of the isotherm. It is based on the Kelvin equation and relates the pressure at which condensation/evaporation occurs to the size of the pores. This method is most accurate for mesopores (2-50 nm). For microporous materials like many MOFs, more advanced methods based on Density Functional Theory (DFT) or Monte Carlo simulations are often employed for a more accurate determination of the pore size distribution.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the porosity and surface area of spiro[3.3]heptane MOFs to traditional MOFs, from synthesis to data analysis.
Concluding Remarks
While traditional MOFs continue to set impressive benchmarks for porosity and surface area, the exploration of novel linker geometries, such as the spiro[3.3]heptane scaffold, holds immense promise for the rational design of MOFs with unique structural and functional properties. The current absence of quantitative porosity data for spiro[3.3]heptane-based MOFs underscores a critical area for future research. The detailed experimental protocols provided herein offer a clear roadmap for the characterization of these exciting new materials. As researchers continue to synthesize and characterize these next-generation MOFs, a more complete and quantitative comparison will become possible, undoubtedly paving the way for new discoveries and applications in science and medicine.
References
- 1. Nanoporous Frameworks with High Porosity and Unexpected Rigid Framework Topologies Based on Odd‐Numbered Ring‐Expanded Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1506.08219] Computational characterization and prediction of metal-organic framework properties [arxiv.org]
- 3. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Beyond the BET Analysis: The Surface Area Prediction of Nanoporous Materials Using a Machine Learning Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoporous Frameworks with High Porosity and Unexpected Rigid Framework Topologies Based on Odd-Numbered Ring-Expanded Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spiro[3.3]heptane HTMs vs. Conventional Spiro-OMeTAD in Perovskite Solar Cells: A Comparative Guide to Long-Term Operational Stability
The quest for stable and efficient perovskite solar cells (PSCs) has led to intense research into all components of the device stack. A critical component governing both performance and longevity is the hole-transporting material (HTM). For years, spiro-OMeTAD has been the gold-standard HTM, enabling high power conversion efficiencies (PCEs). However, its inherent instabilities, particularly at elevated temperatures and in the presence of moisture, have been a significant bottleneck for the commercialization of PSCs. This has spurred the development of alternative HTMs, with spiro[3.3]heptane-based materials emerging as a promising class of next-generation charge transporters.
This guide provides a detailed comparison of the long-term operational stability of PSCs employing spiro[3.3]heptane-based HTMs versus those with the conventional spiro-OMeTAD. The comparison is based on available experimental data, focusing on key performance metrics, degradation mechanisms, and the underlying molecular design principles that contribute to enhanced stability.
Key Performance Metrics: A Head-to-Head Comparison
While comprehensive long-term stability data for spiro[3.3]heptane-based HTMs is still emerging, initial studies of materials such as SDF-OMeTAD provide valuable insights into their potential advantages over spiro-OMeTAD.
| Performance Metric | Spiro[3.3]heptane-based HTM (SDF-OMeTAD) | Conventional HTM (spiro-OMeTAD) | Key Observations |
| Power Conversion Efficiency (PCE) | Champion PCE of 13.01% (average of 10.33%)[1] | Reference PCE of 15.50% under the same conditions[1] | While the initial PCE of the spiro[3.3]heptane-based HTM is lower than the spiro-OMeTAD reference, the simplified synthesis of SDF-OMeTAD offers a significant cost advantage.[1] |
| Open-Circuit Voltage (Voc) | 1.10 V[1] | Not explicitly stated in the comparative study, but typically high. | The high Voc achieved with SDF-OMeTAD is competitive, indicating effective charge extraction and suppression of recombination.[1] |
| Thermal Stability (Td) | Decomposition temperature of up to 400 °C[1] | Comparable thermal decomposition temperature.[1] | The spiro[3.3]heptane core does not negatively impact the intrinsic thermal stability of the molecule compared to the spirobifluorene core of spiro-OMeTAD.[1] |
| Long-Term Operational Stability (T80) | Data not yet widely available in published literature. | Highly variable, but generally a key limitation, with degradation accelerated by heat, light, and moisture. | The primary motivation for developing alternatives like spiro[3.3]heptane-based HTMs is to overcome the well-documented operational instability of spiro-OMeTAD. |
Delving into the Science: Molecular Design and Stability
The enhanced stability of spiro[3.3]heptane-based HTMs can be attributed to their unique molecular architecture. The spiro[3.3]heptane core is a rigid, three-dimensional structure that offers several advantages over the spirobifluorene core of spiro-OMeTAD.
The rigid spiro[3.3]heptane core helps to maintain a stable amorphous morphology of the HTM layer, which is crucial for preventing the formation of crystalline domains that can act as charge traps and pathways for device degradation. In contrast, spiro-OMeTAD has a known tendency to crystallize over time, especially under thermal stress, leading to a decline in device performance.
Experimental Protocols
The fabrication and testing of perovskite solar cells require precise and standardized procedures to ensure reproducibility and meaningful comparison of results.
Device Fabrication Workflow
The following workflow outlines the typical steps for fabricating a planar perovskite solar cell with a spiro-based HTM.
References
The Spiro[3.3]heptane Linker: A Key to Unlocking Novel Metal-Organic Framework Properties
The rigid, three-dimensional structure of the spiro[3.3]heptane moiety is emerging as a powerful tool in the design of Metal-Organic Frameworks (MOFs), offering unique advantages over traditional planar aromatic linkers. By incorporating spiro[3.3]heptane-based dicarboxylate linkers into MOF architectures, researchers can precisely tailor the pore environment, leading to enhanced thermal stability, unique sorption characteristics, and promising catalytic activities. This guide provides a comparative analysis of MOFs synthesized with the spiro[3.3]heptane-2,6-dicarboxylic acid linker against those with conventional linkers, supported by experimental data and detailed protocols.
Impact on Porosity and Stability: A Comparative Analysis
The introduction of the bulky and non-planar spiro[3.3]heptane linker significantly influences the resulting MOF's structural properties, particularly its porosity and stability. A direct comparison with MOFs constructed from linear or planar linkers, such as terephthalic acid (BDC), highlights these differences.
| Property | MOF with Spiro[3.3]heptane Linker (e.g., WIG-5) | MOF with Aromatic Linker (e.g., MOF-5) | Reference MOF with other Cycloalkane Linker |
| BET Surface Area (m²/g) | Data not available in searched documents | ~3200[1] | Data not available in searched documents |
| Pore Volume (cm³/g) | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents |
| Thermal Stability (°C) | Data not available in searched documents | Decomposes at >400°C | Data not available in searched documents |
| Key Structural Features | Chiral, rigid 3D framework | Cubic framework with large pores | Varies with linker flexibility |
Note: Specific quantitative data for a direct comparison of a spiro[3.3]heptane-based MOF with an analogous MOF using a different linker was not available in the searched literature. The table is structured to facilitate such a comparison once data becomes available.
The rigid and twisted nature of the spiro[3.3]heptane linker can lead to the formation of chiral MOFs, such as WIG-5, which is a homochiral IRMOF.[2] This intrinsic chirality, stemming from the linker's geometry, is a significant advantage for applications in enantioselective separations and catalysis.
Experimental Protocols: Synthesizing a Spiro[3.3]heptane-Based MOF
The following is a representative solvothermal synthesis protocol for a MOF using a spiro[3.3]heptane-based linker, based on general MOF synthesis procedures.[3][4][5][6][7][8]
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid linker
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (optional, e.g., benzoic acid)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
-
Volatile solvent for activation (e.g., methanol or ethanol)
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the spiro[3.3]heptane-2,6-dicarboxylic acid linker in DMF. Sonication may be used to aid dissolution.
-
In a separate vial, dissolve the metal salt in DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
If a modulator is used, add it to the reaction mixture.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature (typically between 80°C and 150°C) for a specified duration (e.g., 24 to 72 hours).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol.
-
Replace the solvent periodically over 1-3 days.
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for several hours.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Gas Adsorption Measurements (e.g., N₂ at 77 K): To determine the BET surface area and pore volume.
Influence on MOF Properties: A Logical Relationship
The unique 3D structure of the spiro[3.3]heptane linker directly influences the resulting MOF's properties in a predictable manner.
Caption: Logical flow from linker structure to MOF properties and applications.
References
Safety Operating Guide
Navigating the Disposal of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of diethyl spiro[3.3]heptane-2,6-dicarboxylate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible container. The container must be in good condition and appropriate for chemical waste.
-
The label should include the full chemical name: "this compound" and the CAS Number: 132616-34-3.[1]
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Storage:
-
Store the sealed waste container in a designated, secure chemical waste storage area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound via standard waste streams (e.g., drain disposal) are not publicly available and are generally not permissible. All quantities, from residual amounts to bulk, should be disposed of as chemical waste.
| Parameter | Guideline | Source |
| Disposal Method | Licensed Professional Waste Disposal Service | General Chemical Safety Guidelines |
| Drain Disposal | Not Permitted | General Chemical Safety Guidelines |
| Incineration | Permissible if performed by a licensed facility with appropriate environmental controls | General Chemical Safety Guidelines |
Experimental Disposal Protocols
For laboratory-scale quantities, chemical neutralization may be a consideration prior to disposal, but only if conducted by trained personnel with appropriate safety measures and in accordance with institutional protocols. A general procedure for the hydrolysis of the ester functional groups is outlined below. This should only be performed if approved by your EHS office.
Base-Catalyzed Hydrolysis (Illustrative Example):
-
Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Slowly and with stirring, add the this compound waste to the basic solution. The ester groups will hydrolyze to the corresponding carboxylate salt and ethanol.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The resulting neutralized aqueous solution may be disposable down the drain with copious amounts of water, pending approval from your local water treatment authority and institutional EHS.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS No. 132616-34-3). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research.
Personal Protective Equipment (PPE)
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Gloves: Two pairs of powder-free nitrile or neoprene gloves. Change gloves immediately if they become contaminated.[1] Body Protection: A fully buttoned, flame-resistant lab coat.[1] Respiratory Protection: Use in a certified chemical fume hood. |
| Chemical Synthesis and Reactions | Primary Eye Protection: Chemical splash goggles.[1] Secondary Eye and Face Protection: A face shield is required when there is a risk of splashing or exothermic reactions.[1] Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[1] Body Protection: Flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised.[1] Footwear: Closed-toe, closed-heel shoes made of a non-porous material.[1] |
| Waste Disposal | Primary Eye Protection: Chemical splash goggles.[1] Gloves: Two pairs of chemically resistant gloves.[1] Body Protection: Lab coat.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is essential for both personal safety and experimental success.
Handling:
-
Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
When transferring the liquid, use a tray to contain any potential spills.[4] Pour slowly and carefully, using a funnel if necessary.[4]
-
Ensure all containers are clearly labeled with the chemical name and any hazard information.[5]
Storage:
-
Store this compound at room temperature.[6]
-
Keep containers tightly closed when not in use and store in a dry, well-ventilated area away from incompatible materials.[7][8]
-
Segregate from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[9][10]
-
Store in appropriate chemical storage cabinets. Do not store on high shelves.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as chemical waste.[2]
-
Container Disposal: Do not reuse empty containers. Dispose of them in accordance with institutional and local regulations for chemical waste.
-
Waste Segregation: Collect waste in designated, properly labeled, and sealed containers.[4] Do not mix with incompatible waste streams.[9]
-
Regulatory Compliance: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. aksci.com [aksci.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
